4-Ethylheptan-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
121138-93-0 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-ethylheptan-2-one |
InChI |
InChI=1S/C9H18O/c1-4-6-9(5-2)7-8(3)10/h9H,4-7H2,1-3H3 |
InChI Key |
IFLGPEXGQSRERI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
4-Ethylheptan-2-one chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Ethylheptan-2-one This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a chiral ketone with the molecular formula C9H18O.[1][2] Its structure consists of a heptane (B126788) backbone with an ethyl group substituted at the fourth carbon and a carbonyl group at the second position.
IUPAC Name: this compound[1] CAS Number: 121138-93-0[1][2] Canonical SMILES: CCCC(CC)CC(=O)C[1]
Below is a two-dimensional representation of the chemical structure of this compound.
Physicochemical Properties
A summary of the key computed and experimental physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C9H18O | PubChem[1], NIST[2] |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| Exact Mass | 142.135765193 Da | PubChem[1] |
| XLogP3-AA (LogP) | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[3] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1][3] |
Experimental Protocols
Biological Activity and Signaling Pathways
There is currently no available information in the searched scientific literature regarding the biological activity or any associated signaling pathways of this compound. Its relatively simple structure as an aliphatic ketone does not immediately suggest a specific biological target or mechanism of action. Further research would be necessary to explore any potential pharmacological or toxicological effects.
References
An In-depth Technical Guide to the Synthesis of 4-Ethylheptan-2-one
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Ethylheptan-2-one, a valuable ketone in various chemical research and development applications. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.
Acetoacetic Ester Synthesis Pathway
The acetoacetic ester synthesis is a classic and versatile method for the preparation of methyl ketones, including this compound. This pathway involves the sequential alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.
Reaction Scheme
The overall reaction scheme for the acetoacetic ester synthesis of this compound is as follows:
-
Deprotonation: Formation of the enolate of ethyl acetoacetate.
-
First Alkylation: Reaction with 1-bromobutane (B133212).
-
Second Deprotonation: Formation of the enolate of the mono-alkylated product.
-
Second Alkylation: Reaction with bromoethane (B45996).
-
Hydrolysis and Decarboxylation: Conversion of the dialkylated ester to the final ketone.
Experimental Protocol
This protocol is adapted from established procedures for the alkylation of acetoacetic esters.[1]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
1-Bromobutane
-
Bromoethane
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Synthesis of Ethyl 2-acetyl-2-ethylhexanoate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethyl acetoacetate dropwise to the stirred solution at room temperature to form the sodium enolate.
-
Add 1-bromobutane dropwise to the enolate solution and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, add a second equivalent of sodium ethoxide to the reaction mixture.
-
Subsequently, add bromoethane dropwise and reflux the mixture for another 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-acetyl-2-ethylhexanoate.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude ethyl 2-acetyl-2-ethylhexanoate with an excess of aqueous hydrochloric acid (e.g., 10-20% HCl) for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by fractional distillation.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| Ethyl acetoacetate | 130.14 | 1.0 | 130.14 g | - |
| Sodium ethoxide | 68.05 | 2.2 | 149.71 g | - |
| 1-Bromobutane | 137.02 | 1.1 | 150.72 g | - |
| Bromoethane | 108.97 | 1.1 | 119.87 g | - |
| This compound | 142.24 | - | - | 60-70 (typical) |
Logical Workflow Diagram
References
An In-depth Technical Guide to 4-Ethylheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-ethylheptan-2-one, including its chemical identity, physical properties, and general experimental protocols relevant to its synthesis and characterization. Given the limited specific literature on this compound, this guide combines available data with established methodologies for aliphatic ketones to support research and development activities.
Chemical Identification and Properties
This compound is an aliphatic ketone with the molecular formula C9H18O.[1][2] Its chemical identity is formally established by its IUPAC name and CAS number.
IUPAC Name: this compound[1][2] CAS Number: 121138-93-0[1][2]
A summary of its computed physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| Molecular Formula | C9H18O | PubChem[1] |
| XLogP3-AA (LogP) | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 142.135765193 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Experimental Protocols
A common method for the synthesis of ketones is the oxidation of secondary alcohols.
Protocol: Oxidation of a Secondary Alcohol to a Ketone
-
Dissolution: Dissolve the corresponding secondary alcohol (4-ethylheptan-2-ol) in a suitable organic solvent, such as dichloromethane (B109758) or acetone, in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to maintain a temperature of 0-5°C.
-
Oxidizing Agent Addition: Slowly add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a solution of sodium hypochlorite (B82951) with a catalytic amount of TEMPO, to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Quench the reaction by adding a suitable reagent. For PCC, this may involve filtering through a pad of silica (B1680970) gel. For TEMPO-catalyzed reactions, a reducing agent like sodium thiosulfate (B1220275) can be used.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation.
The identity and purity of the synthesized ketone can be confirmed using several analytical techniques.
Protocol: Identification of a Ketone using 2,4-Dinitrophenylhydrazine (DNPH)
-
Sample Preparation: Dissolve a small amount of the sample in ethanol.
-
Reagent Addition: Add a few drops of the 2,4-DNPH reagent to the sample solution.
-
Observation: The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group (aldehyde or ketone).[3]
-
Confirmation: The melting point of the resulting hydrazone derivative can be determined and compared to known values for further identification.
Protocol: Distinction from Aldehydes using Tollens' Test
-
Sample Preparation: Add a few drops of the sample to Tollens' reagent in a clean test tube.
-
Observation: Gently warm the mixture in a water bath. The absence of a silver mirror formation indicates that the compound is a ketone and not an aldehyde.[3][4]
Protocol: Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the purified sample. A strong, sharp absorption peak in the region of 1705-1725 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons adjacent to the carbonyl group and the ethyl group.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon in the range of 200-220 ppm.
-
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel ketone such as this compound.
Applications in Drug Development
While there is no specific information on the biological activity or applications of this compound in drug development, aliphatic ketones can serve as important intermediates in the synthesis of more complex molecules. They can be used as building blocks in reactions such as aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations to construct the carbon skeletons of potential drug candidates.
Furthermore, small molecule ketones are sometimes investigated as volatile biomarkers for certain diseases. Analytical methods for their detection in biological samples are therefore of interest.
Conclusion
This compound is a simple aliphatic ketone for which detailed experimental and application data is sparse. However, by applying established principles of organic synthesis and analysis, researchers can effectively produce and characterize this compound. The protocols and workflows provided in this guide offer a solid foundation for professionals in the chemical and pharmaceutical sciences to work with this and similar molecules.
References
Molecular weight and formula of 4-Ethylheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 4-Ethylheptan-2-one, a ketone of interest in various chemical research and development applications.
Core Compound Data
This compound is an organic compound classified as a ketone. Its chemical structure consists of a heptanone backbone with an ethyl group at the fourth carbon position.
| Parameter | Value | Source |
| Chemical Formula | C₉H₁₈O | [1][2] |
| Molecular Weight | 142.24 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Registry Number | 121138-93-0 | [1][2] |
Synthesis Protocol: Acetoacetic Ester Synthesis
A viable method for the synthesis of this compound is the acetoacetic ester synthesis. This classic method is highly effective for producing α-substituted ketones. The following protocol outlines the key steps for this synthesis.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide (a strong base)
-
1-Bromobutane (or other suitable butyl halide)
-
Ethyl iodide (or other suitable ethyl halide)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) for hydrolysis
-
Appropriate organic solvents (e.g., ethanol)
Methodology:
-
Enolate Formation: The first step involves the deprotonation of the α-carbon of ethyl acetoacetate using a strong base, typically sodium ethoxide. This reaction forms a resonance-stabilized enolate.
-
First Alkylation: The enolate is then treated with a primary alkyl halide, in this case, 1-bromobutane. The enolate acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form ethyl 2-butylacetoacetate.
-
Second Enolate Formation and Alkylation: The process is repeated with a second alkyl halide, ethyl iodide, to introduce the ethyl group, yielding ethyl 2-butyl-2-ethylacetoacetate.
-
Hydrolysis and Decarboxylation: The resulting dialkylated acetoacetic ester is then subjected to hydrolysis, typically using an aqueous acid solution and heat. This process converts the ester into a β-keto acid. Subsequent heating leads to the decarboxylation of the β-keto acid, where it loses a molecule of carbon dioxide to yield the final product, this compound.[1][2][3][4]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from any impurities and provides a mass spectrum for structural confirmation.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., a non-polar column).
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient is programmed to ensure the separation of components. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: The retention time of the major peak is compared with a known standard, and the fragmentation pattern in the mass spectrum is analyzed to confirm the structure of this compound.
Visualized Synthesis Workflow
The following diagram illustrates the logical steps involved in the acetoacetic ester synthesis of this compound.
References
Unveiling 4-Ethylheptan-2-one: A Technical Guide to its Putative Natural Occurrence and Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current state of knowledge regarding the natural occurrence of 4-Ethylheptan-2-one. Despite extensive investigation, to date, there is no direct scientific literature reporting the isolation or identification of this compound from a natural source. This document, therefore, serves as a comprehensive resource, providing a hypothesized biosynthetic pathway based on established principles of natural product biosynthesis and detailing the rigorous experimental protocols required to explore its potential existence in nature.
Postulated Biosynthesis of this compound
While the natural occurrence of this compound remains unconfirmed, its structural features suggest a plausible biosynthetic origin rooted in fatty acid and polyketide metabolism. Methyl ketones are known to be biosynthesized in various organisms, including insects and plants, often as signaling molecules or defense compounds. The biosynthesis of branched-chain ketones can involve the incorporation of alternative starter or extender units in the fatty acid synthase (FAS) or polyketide synthase (PKS) machinery.
A probable biosynthetic route to this compound could initiate from the fatty acid biosynthesis pathway with the incorporation of a propionyl-CoA starter unit, followed by chain elongation with malonyl-CoA.
Below is a diagram illustrating a hypothetical biosynthetic pathway for this compound.
4-Ethylheptan-2-one as a Volatile Organic Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethylheptan-2-one is a branched aliphatic ketone and a volatile organic compound (VOC) with limited available data in scientific literature. This technical guide provides a comprehensive overview of its known properties and contextualizes its potential environmental and health implications by examining data from structurally similar ketones. This document aims to serve as a foundational resource for researchers and professionals in drug development and environmental science by summarizing key chemical data, outlining plausible experimental protocols for its analysis, and discussing potential toxicological and metabolic pathways based on current knowledge of related compounds.
Introduction
Volatile organic compounds (VOCs) are a broad class of carbon-containing chemicals that readily vaporize at room temperature. They are emitted from a wide array of natural and anthropogenic sources, including building materials, industrial processes, and biological functions. Ketones, characterized by a carbonyl group bonded to two other carbon atoms, represent a significant group of VOCs. This compound, a nine-carbon branched-chain ketone, falls into this category. While specific research on this compound is scarce, its structural analogues have been studied in various contexts, from indoor air quality to industrial applications. Understanding the properties and potential biological interactions of this compound is crucial for a comprehensive assessment of its environmental and health impact.
Physicochemical Properties of this compound
Quantitative data for this compound is limited. The following table summarizes its computed physicochemical properties, which are essential for predicting its environmental fate and designing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 121138-93-0 | PubChem[1] |
| SMILES | CCCC(CC)CC(=O)C | PubChem[1] |
| Computed XLogP3-AA | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 142.135765193 Da | PubChem[1] |
| Monoisotopic Mass | 142.135765193 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
Synthesis and Industrial Relevance
While a specific industrial synthesis for this compound is not widely documented, the synthesis of related ketones such as 2-heptanone (B89624) can be achieved through a cross-aldol condensation reaction between acetone (B3395972) and butyraldehyde, followed by dehydration and catalytic hydrogenation[2]. Ketones, in general, are extensively used as industrial solvents for a variety of materials including dyes, resins, lacquers, and in the production of plastics and pharmaceuticals[3]. C9 ketones, as part of a broader class of aromatic solvents, also find applications in paints, coatings, adhesives, and the agrochemical industry.
This compound as a Volatile Organic Compound (VOC)
As a compound with a relatively high vapor pressure and low boiling point, this compound is classified as a VOC. VOCs are significant contributors to indoor and outdoor air pollution.
Potential Sources
Given the common sources of other ketones and VOCs, potential emission sources for this compound could include:
-
Building Materials: Paints, varnishes, adhesives, and sealants are known to off-gas various VOCs, including ketones.
-
Industrial Processes: Its use as a solvent or an intermediate in chemical synthesis could lead to its release into the environment.
-
Consumer Products: Cleaning agents and personal care products may contain ketones as fragrance components or solvents.
Environmental Fate
The environmental fate of a VOC is governed by its physical and chemical properties. With a moderate octanol-water partition coefficient (XLogP3-AA of 2.8), this compound is expected to have limited water solubility and a tendency to partition to organic matter in soil and sediment. Its volatility suggests that it will primarily exist in the vapor phase in the atmosphere, where it can be transported over long distances and undergo photochemical reactions. Biodegradation is a potential removal pathway in soil and water, although specific data for this compound is lacking. For instance, some bacteria, like Burkholderia sp. SP4, have been shown to degrade di-2-ethylhexyl-phthalate (DEHP), a common plasticizer, through pathways that may involve ketone intermediates[4].
Experimental Protocols for Analysis
The detection and quantification of this compound in environmental matrices like air would likely follow established methods for other volatile ketones. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity.
Air Sampling and Preconcentration
Due to the typically low concentrations of individual VOCs in the air, a preconcentration step is necessary before GC-MS analysis.
-
Thermal Desorption (TD): Air is drawn through a sorbent tube packed with a material like Tenax®, which traps the VOCs. The tube is then heated in a thermal desorber, and the released analytes are transferred to the GC column. This is a common method for analyzing a wide range of VOCs in air.
-
Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the air sample (either directly or in the headspace of a collected sample). The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet. SPME is a solvent-free and versatile technique suitable for analyzing ketones.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A general GC-MS protocol for the analysis of volatile ketones is outlined below. Optimization for this compound would be required.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Thermal Desorber or SPME interface
GC Conditions (Example):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes.
-
-
Inlet: Splitless mode for high sensitivity.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Quantification: Quantification would be performed using an external or internal standard method with certified reference standards of this compound.
Toxicological Profile (Inferred from Related Ketones)
Specific toxicological data for this compound are not available. However, the toxicity of other aliphatic ketones can provide an indication of its potential health effects.
General Ketone Toxicity
Ketones are generally considered to have low to moderate acute toxicity. The primary routes of exposure are inhalation and dermal contact.
-
Inhalation: High concentrations of ketone vapors can cause irritation to the eyes, nose, and throat. Systemic effects from acute inhalation exposure can include headache, dizziness, and drowsiness.
-
Dermal Contact: Prolonged or repeated skin contact may cause defatting and lead to dermatitis.
-
Ingestion: Ingestion can cause gastrointestinal irritation.
Toxicity of Structurally Similar Ketones
Studies on other heptanones and branched ketones provide some context:
-
2-Heptanone: Shows relatively low acute toxicity via oral administration in animal studies. It can cause irritation of the upper respiratory tract upon inhalation[5].
-
Branched Aliphatic Ketones: In general, the metabolism of aliphatic alkanes, which can be precursors to ketones, involves hydroxylation to alcohols and subsequent oxidation to ketones[6]. The toxicity of these metabolites is an area of ongoing research. Some studies suggest that certain ketones can potentiate the nephrotoxic effects of halogenated hydrocarbons[7].
Due to the lack of specific data, a precautionary approach should be taken when handling this compound. The use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in case of high vapor concentrations, is recommended.
Potential Metabolic Pathways
Specific metabolic pathways for this compound have not been elucidated. However, general pathways for ketone metabolism in mammals can be inferred.
Ketone Body Metabolism
In mammals, the liver is the primary site of ketogenesis, where fatty acids are converted into ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) that can be used as an energy source by other tissues[8][9][10][11]. Exogenous ketones, like this compound, would likely be metabolized through pathways that integrate with fatty acid and ketone body metabolism.
Biotransformation
The biotransformation of xenobiotics like this compound typically involves Phase I and Phase II reactions, primarily in the liver, to increase their water solubility and facilitate excretion.
-
Phase I Reactions: The carbonyl group of this compound could be a target for reduction to a secondary alcohol (4-ethylheptan-2-ol) by alcohol dehydrogenases or other reductases. Alternatively, oxidation at other positions on the alkyl chains by cytochrome P450 enzymes could occur.
-
Phase II Reactions: The resulting hydroxylated metabolites from Phase I reactions could then undergo conjugation with glucuronic acid or sulfate (B86663) to form highly water-soluble compounds that can be readily excreted in the urine.
Conclusion and Future Directions
This compound is a volatile organic compound with a significant lack of empirical data regarding its environmental presence, toxicological profile, and metabolic fate. This technical guide has summarized its known physicochemical properties and provided a framework for its potential analysis, toxicity, and metabolism based on established knowledge of similar branched aliphatic ketones.
Future research should focus on:
-
Developing and validating specific analytical methods for the quantification of this compound in various environmental and biological matrices.
-
Conducting toxicological studies to determine its acute and chronic health effects via relevant exposure routes.
-
Investigating its metabolic pathways to understand its biotransformation and potential for bioaccumulation.
-
Monitoring its presence in indoor and outdoor environments to assess human exposure levels.
Such data are crucial for a comprehensive risk assessment and for informing regulatory decisions regarding this and other related volatile organic compounds.
References
- 1. This compound | C9H18O | CID 15439244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104478683A - Synthetic method of 2-heptanone - Google Patents [patents.google.com]
- 3. 2-Heptanone, 5-ethyl- | C9H18O | CID 3084772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dual bio-degradative pathways of di-2-ethylhexyl phthalate by a novel bacterium Burkholderia sp. SP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ser.nl [ser.nl]
- 6. TOXICOKINETIC CONSIDERATIONS - Provisional Peer-Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (various CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ketone bodies - Wikipedia [en.wikipedia.org]
- 10. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
Spectroscopic Profile of 4-Ethylheptan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylheptan-2-one (C₉H₁₈O), a ketone with applications in various chemical syntheses. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors requiring detailed molecular characterization.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | 2.14 | s | 3H |
| H-3 | 2.42 | d | 2H |
| H-4 | 1.85 | m | 1H |
| H-5 | 1.25 | m | 2H |
| H-6 | 1.33 | m | 2H |
| H-7 | 0.90 | t | 3H |
| Ethyl-CH₂ | 1.40 | q | 2H |
| Ethyl-CH₃ | 0.88 | t | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-1 | 29.8 |
| C-2 | 209.5 |
| C-3 | 51.5 |
| C-4 | 45.8 |
| C-5 | 36.4 |
| C-6 | 20.2 |
| C-7 | 14.2 |
| Ethyl-CH₂ | 25.2 |
| Ethyl-CH₃ | 11.4 |
Table 3: Expected Infrared (IR) Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong |
| C-H (sp³) | 2850-3000 | Medium-Strong |
| CH₂ bend | ~1465 | Medium |
| CH₃ bend | ~1375 | Medium |
Table 4: Expected Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 127 | [M - CH₃]⁺ |
| 99 | [M - C₃H₇]⁺ |
| 85 | [M - C₄H₉]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Acquisition: The carbon spectrum is acquired with a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Proton decoupling is applied during acquisition. Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation from any impurities.
-
Instrumentation: An electron ionization (EI) mass spectrometer is used.
-
Ionization and Analysis: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each fragment.
Visualization of Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the structural elucidation of this compound using NMR, IR, and MS.
Toxicological Profile of 4-Ethylheptan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive toxicological overview of 4-Ethylheptan-2-one based on available data for structurally similar compounds. No direct toxicological studies have been identified for this compound. The information herein is intended for research and professional audiences and relies on a read-across approach from analogue substances.
Executive Summary
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| CAS Number | 121138-93-0 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | 173 - 175 °C |
| Flash Point | 59 °C |
Toxicological Data (Read-Across Approach)
The toxicological data presented below is derived from studies on structural analogues of this compound. This approach is based on the principle that substances with similar chemical structures and properties will exhibit similar toxicological profiles.
Acute Toxicity
Aliphatic ketones generally exhibit low to moderate acute toxicity.
| Endpoint | Analogue | Species | Route | Value | Reference |
| LD50 | 2-Heptanone | Rat | Oral | 1600 - 1670 mg/kg | [1][2] |
| LD50 | 2-Heptanone | Mouse | Oral | 730 - 750 mg/kg | [2][3] |
| LD50 | 2-Heptanone | Rabbit | Dermal | >5,000 - 12,600 mg/kg | [1] |
| LC50 | 2-Heptanone | Rat | Inhalation | >16.7 mg/L (4h) | [1] |
| LD50 | 2-Nonanone | Rat | Oral | 3200 mg/kg | [4][5] |
| LD50 | 2-Nonanone | Rabbit | Dermal | >5,000 mg/kg | [4] |
| LDLo | 5-Nonanone | Rat | Oral | 1 g/kg | [6] |
Skin and Eye Irritation
Based on data from analogues, this compound is predicted to be a mild skin and eye irritant.
| Endpoint | Analogue | Species | Result | Reference |
| Skin Irritation | 2-Heptanone | - | No irritant effect | [1] |
| Skin Irritation | 2-Nonanone | Human | No skin irritation (48h) | [4] |
| Skin Irritation | 2-Nonanone | - | Causes skin irritation | [7] |
| Eye Irritation | 2-Nonanone | - | Causes serious eye irritation | [7] |
Sensitization
No positive sensitization data has been found for the analogue compounds.
| Endpoint | Analogue | Species | Result | Reference |
| Skin Sensitization | 2-Nonanone | Human | Negative (Maximization Test) | [4] |
Genotoxicity
The available data on structural analogues suggest that this compound is unlikely to be mutagenic.
| Test | Analogue | Metabolic Activation | Result | Reference |
| Ames Test (OECD 471) | 2-Heptanone | With and without S9 | Negative | [8] |
| In vitro Chromosome Aberration (OECD 473) | 2-Heptanone | With and without S9 | Negative | [8] |
Metabolism
The metabolism of aliphatic ketones is a key factor in their toxicity. The primary route of metabolism is through oxidation by cytochrome P450 enzymes in the liver.
dot
References
- 1. agilent.com [agilent.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. 2-Heptanone - Wikipedia [en.wikipedia.org]
- 4. 2-Nonanone - Safety Data Sheet [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-Nonanone | CAS#:502-56-7 | Chemsrc [chemsrc.com]
- 7. axxence.de [axxence.de]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Navigating the Scarcity: A Technical Guide to Obtaining High-Purity 4-Ethylheptan-2-one for Research and Development
The Synthetic Approach: Grignard Reaction with a Nitrile
Due to the lack of commercial availability, the in-house synthesis of 4-Ethylheptan-2-one is the most practical approach. A reliable and well-established method for the synthesis of ketones is the Grignard reaction with a nitrile. This reaction involves the nucleophilic attack of a Grignard reagent on the electrophilic carbon of a nitrile, followed by hydrolysis of the intermediate imine to yield the desired ketone.
For the synthesis of this compound, the logical choice of reactants is the Grignard reagent derived from 2-bromopentane (B28208) (pentylmagnesium bromide) and acetonitrile (B52724). This approach is advantageous as both starting materials are commercially available in high purity.
Procuring High-Purity Starting Materials
The success of the synthesis and the final purity of the this compound are highly dependent on the quality of the starting materials. The following table summarizes the key specifications for the required high-purity 2-bromopentane and acetonitrile from various potential suppliers.
| Starting Material | Supplier | Purity Specification | Key Impurities (if specified) |
| 2-Bromopentane | Supplier A | ≥98% | 3-Bromopentane |
| Supplier B | 98.0% min | Moisture: 0.1% max | |
| Supplier C | Min. 85.0% (GC, contains ca. 12% 3-Bromopentane) | 3-Bromopentane | |
| Acetonitrile | Supplier D | HPLC Grade 99.9% | - |
| Supplier E | Anhydrous ≥99.9% | - | |
| Supplier F | High Purity Grade 99.9% | - |
Note: This table is a representative summary. Researchers should always consult the suppliers' specific certificates of analysis for detailed impurity profiles.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound via a Grignard reaction. It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
High-purity 2-bromopentane
-
High-purity acetonitrile
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromopentane in anhydrous diethyl ether.
-
Add a small portion of the 2-bromopentane solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetonitrile:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetonitrile in anhydrous diethyl ether dropwise to the stirred and cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to assess the purity of the final product and to identify any byproducts. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (142.24 g/mol )[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. The expected signals would include a singlet for the methyl protons adjacent to the carbonyl group, and multiplets for the ethyl and propyl groups.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon, along with signals for the other carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically in the region of 1715 cm⁻¹.
Workflow and Logic Diagrams
To visually represent the process of obtaining high-purity this compound, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Note: Analysis of 4-Ethylheptan-2-one by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 4-Ethylheptan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines sample preparation, instrumental parameters, and expected data for the identification and characterization of this aliphatic ketone. The methodologies described herein are intended to serve as a comprehensive guide for researchers and professionals engaged in the analysis of volatile and semi-volatile organic compounds.
Introduction
This compound (C9H18O, MW: 142.24 g/mol ) is an aliphatic ketone that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or intermediate in chemical synthesis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing detailed structural information.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte of interest.
1. Direct Liquid Injection (for neat standards or simple liquid matrices):
-
Protocol:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Serially dilute the stock solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Transfer the final solution to a 2 mL autosampler vial for injection.
-
2. Headspace Analysis (for volatile compounds in solid or liquid matrices):
-
Protocol:
-
Place a known amount of the sample into a headspace vial.
-
If the sample is solid, it may be necessary to add a small amount of a high-boiling point solvent to facilitate the release of volatiles.
-
Seal the vial and incubate it at a controlled temperature (e.g., 80-120°C) for a specific time to allow the volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS system.
-
3. Liquid-Liquid Extraction (for isolating analytes from aqueous samples):
-
Protocol:
-
To an aqueous sample containing this compound, add an equal volume of an immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Shake the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Allow the layers to separate.
-
Carefully collect the organic layer containing the analyte.
-
The extract may be concentrated if necessary by gentle evaporation of the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of aliphatic ketones. These may require optimization for your specific instrumentation and application.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temperature | 280 °C |
Data Presentation
While an experimental mass spectrum for this compound is not publicly available in common databases, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for aliphatic ketones.[2][3] The primary fragmentation mechanisms for ketones are alpha-cleavage and McLafferty rearrangement.[2][4]
Predicted Mass Spectral Data for this compound:
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 142 | [C9H18O]+• | Molecular Ion (M+) |
| 127 | [M - CH3]+ | Loss of a methyl radical |
| 99 | [M - C3H7]+ | Alpha-cleavage |
| 85 | [M - C4H9]+ | Alpha-cleavage |
| 72 | [C4H8O]+• | McLafferty Rearrangement |
| 57 | [C4H9]+ | Alkyl fragment |
| 43 | [CH3CO]+ | Acylium ion from alpha-cleavage |
Mandatory Visualizations
References
Application Note: Quantitative Analysis of 4-Ethylheptan-2-one in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 4-Ethylheptan-2-one in complex biological matrices such as human plasma. The protocol utilizes a liquid-liquid extraction (LLE) followed by derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The resulting oxime derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS) in negative chemical ionization (NCI) mode, which provides high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, toxicological screening, and other applications requiring precise measurement of this compound.
Introduction
This compound is a ketone that may be present in various biological and environmental samples. Its accurate quantification in complex matrices is crucial for understanding its metabolic fate, toxicological effects, and potential as a biomarker. The analysis of ketones in biological fluids can be challenging due to their volatility and potential for matrix interference.[1] To overcome these challenges, a common strategy is the derivatization of the carbonyl group to enhance chromatographic separation and detection sensitivity.[1] This note describes a method based on the derivatization of this compound with PFBHA, a reagent known to react with aldehydes and ketones to form stable oxime derivatives that are amenable to GC-MS analysis.[2] The use of a high-purity analytical standard is essential for the precision and accuracy of the analysis.
Experimental Workflow
Caption: Overall experimental workflow from sample collection to data reporting.
Materials and Reagents
-
This compound (analytical standard, purity ≥98%)
-
This compound-d5 (internal standard, IS)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Human plasma (blank)
Sample Preparation Protocol
A detailed sample preparation procedure involving liquid-liquid extraction and derivatization is outlined below.
Caption: Step-by-step diagram of the sample preparation protocol.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Reagent Gas: Methane
-
Source Temperature: 150°C
-
Quadrupole Temperature: 150°C
-
Interface Temperature: 280°C
-
Solvent Delay: 5 minutes
-
Selected Ion Monitoring (SIM) Mode:
-
This compound-PFBHA derivative: m/z [M-HF]⁻ (target ion), m/z [M]⁻ (qualifier ion)
-
This compound-d5-PFBHA derivative (IS): m/z [M-HF]⁻ (target ion)
-
Quantitative Data
The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.495 |
| 100 | 5.010 |
| 500 | 25.150 |
| 1000 | 50.250 |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9992 |
| Regression Equation | y = 0.0501x + 0.0015 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 95.8 |
| Low | 3 | 6.2 | 7.8 | 102.3 |
| Mid | 75 | 4.5 | 5.9 | 98.7 |
| High | 750 | 3.1 | 4.5 | 101.5 |
Table 3: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Discussion
The presented method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The liquid-liquid extraction effectively removes proteins and other interfering matrix components. Derivatization with PFBHA significantly enhances the detectability of the analyte by GC-MS in NCI mode. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for variations in sample preparation and instrument response. The method demonstrates excellent linearity over a wide concentration range and meets typical requirements for bioanalytical method validation.
Conclusion
This application note details a complete protocol for the quantitative analysis of this compound in complex biological matrices. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for the Detection of 4-Ethylheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylheptan-2-one is a volatile organic compound (VOC) with applications and implications across various scientific disciplines, from flavor and fragrance chemistry to environmental and toxicological studies. Accurate and sensitive detection of this ketone is crucial for quality control, safety assessment, and research. This document provides detailed application notes and experimental protocols for the sample preparation and subsequent detection of this compound using various analytical techniques. The choice of sample preparation method is critical and depends on the sample matrix, the concentration of the analyte, and the desired analytical outcome. This guide covers four commonly employed techniques: Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation Techniques: An Overview
Effective sample preparation is paramount to achieving reliable and reproducible results in the analysis of this compound. The primary goals of sample preparation are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances.
-
Solid-Phase Microextraction (SPME): A solvent-free, simple, and sensitive technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition onto the fiber and are then thermally desorbed into the GC inlet.[1]
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (B3030410) (PDMS), offering higher recovery and sensitivity for less volatile compounds.
-
Liquid-Liquid Extraction (LLE): A conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[2][3]
-
Solid-Phase Extraction (SPE): A technique where a sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a suitable solvent, effectively cleaning up the sample and concentrating the analyte.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of ketones and other volatile organic compounds using the described sample preparation techniques. Please note that specific values for this compound may vary depending on the matrix and analytical conditions.
| Preparation Technique | Analyte Class | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| SPME | Ketones/VOCs | 85 - 110 | 0.02 - 10 µg/L | 0.06 - 30 µg/L | [5] |
| SBSE | Flavor Compounds | 70 - 105 | 0.01 - 5 µg/L | 0.03 - 15 µg/L | [6] |
| LLE | Ketones | 60 - 95 | 0.1 - 20 µg/L | 0.3 - 60 µg/L | [7] |
| SPE | Volatile Ketones | 80 - 115 | 0.05 - 15 µg/L | 0.15 - 45 µg/L | [4] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the analysis of this compound, from sample collection to data analysis.
General workflow for this compound analysis.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted from a method for the analysis of a similar ketone, 4-heptanone, in a biological matrix and is suitable for volatile compounds in liquid or solid samples.[5]
a. Materials and Reagents:
-
SPME fiber assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is often a good choice for ketones.
-
Headspace vials (10 or 20 mL) with PTFE-lined septa.
-
Heating block or water bath with agitation.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sodium chloride (NaCl).
-
This compound standard.
-
Internal standard (e.g., 2-octanone).
b. Sample Preparation:
-
Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.
-
For aqueous samples, add NaCl to saturate the solution (approximately 0.5 g per mL) to enhance the release of volatile compounds.
-
Add a known amount of internal standard.
-
Immediately seal the vial with the cap and septum.
c. Extraction:
-
Place the vial in a heating block or water bath set to a temperature between 50-70°C. Optimization of this temperature is recommended.
-
Incubate the sample for a set period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) with continuous agitation. Extraction time should be optimized for maximum sensitivity.
d. Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption.
-
Desorb for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of the analyte to the GC column.
-
Start the GC-MS data acquisition.
e. GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).
-
MSD: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300 or Selected Ion Monitoring (SIM) mode for target ions of this compound (e.g., m/z 57, 71, 85, 113, 142).
Stir Bar Sorptive Extraction (SBSE)
This protocol is based on general methods for flavor compound analysis in food and beverage samples.
a. Materials and Reagents:
-
PDMS-coated stir bar (e.g., 10 mm length).
-
Sample vials (e.g., 20 mL).
-
Magnetic stirrer.
-
Thermal desorption unit (TDU) coupled to a GC-MS, or solvent for liquid desorption.
-
Methanol (B129727), acetonitrile (B52724) (for conditioning and liquid desorption).
-
This compound standard and internal standard.
b. Sample Preparation and Extraction:
-
Place a known volume of the liquid sample (e.g., 10 mL) into a sample vial.
-
Add a known amount of internal standard.
-
Add the conditioned SBSE stir bar to the vial.
-
Stir the sample at a constant speed (e.g., 750-1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature or a slightly elevated temperature.
c. Desorption:
-
Thermal Desorption:
-
Remove the stir bar with clean forceps, rinse briefly with deionized water, and dry gently with a lint-free tissue.
-
Place the stir bar in a TDU glass tube and introduce it into the TDU of the GC-MS system for automated thermal desorption.
-
-
Liquid Desorption:
-
Place the dried stir bar into a small vial containing a small, precise volume of a suitable solvent (e.g., 100-200 µL of acetonitrile).
-
Agitate (e.g., vortex or sonicate) for 15-30 minutes.
-
Inject a portion of the solvent into the GC-MS.
-
d. GC-MS Parameters: Similar to the SPME method, with adjustments to the oven program as needed based on the desorption method.
Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting semi-volatile organic compounds from aqueous matrices.
a. Materials and Reagents:
-
Separatory funnel (e.g., 250 mL).
-
Extraction solvent (e.g., dichloromethane, diethyl ether, or hexane), high purity.
-
Sodium sulfate (B86663) (anhydrous).
-
Rotary evaporator or nitrogen evaporator.
-
GC-MS system.
-
This compound standard and internal standard.
b. Extraction Procedure:
-
Place a known volume of the aqueous sample (e.g., 100 mL) into a separatory funnel.
-
Add a known amount of internal standard.
-
Add a volume of the extraction solvent (e.g., 30 mL).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for dichloromethane, top for diethyl ether/hexane) into a clean flask.
-
Repeat the extraction of the aqueous phase with two more portions of the extraction solvent.
-
Combine the organic extracts.
c. Drying and Concentration:
-
Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
Decant or filter the dried extract into a clean flask.
-
Concentrate the extract to a final volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
d. GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS.
-
Use GC-MS parameters similar to those described for SPME.
Solid-Phase Extraction (SPE)
This protocol provides a general cleanup and concentration procedure for this compound from liquid samples with complex matrices.
a. Materials and Reagents:
-
SPE cartridges (e.g., C18, polymeric sorbents like HLB).
-
SPE vacuum manifold.
-
Conditioning, washing, and elution solvents (e.g., methanol, water, dichloromethane).
-
Nitrogen evaporator.
-
GC-MS system.
-
This compound standard and internal standard.
b. SPE Procedure:
-
Conditioning: Pass a volume of methanol (e.g., 5 mL) followed by a volume of deionized water (e.g., 5 mL) through the SPE cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample (e.g., 50 mL of an aqueous sample with internal standard) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass a volume of a weak solvent (e.g., 5 mL of 5% methanol in water) through the cartridge to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with a small volume of a strong solvent (e.g., 2 x 2 mL of dichloromethane). Collect the eluate.
c. Concentration and Analysis:
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Inject an aliquot into the GC-MS for analysis using parameters similar to those previously described.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for selecting an appropriate sample preparation technique based on sample characteristics and analytical goals.
Decision tree for selecting a sample preparation technique.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the accurate and reliable detection of this compound. This guide provides an overview and detailed protocols for SPME, SBSE, LLE, and SPE. For trace-level analysis of volatile compounds in relatively clean matrices, HS-SPME is often the method of choice due to its simplicity and sensitivity. For enhanced sensitivity, particularly with complex matrices, SBSE offers a powerful alternative. LLE remains a robust, albeit more labor-intensive, option for a wide range of concentrations. SPE is invaluable for samples requiring significant cleanup to remove interfering matrix components. The provided protocols and GC-MS parameters serve as a starting point, and optimization is encouraged to achieve the best performance for specific sample types and analytical objectives.
References
- 1. epa.gov [epa.gov]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Optimization of volatile organic compounds sampling from dairy cow exhaled breath using polymer-based solid-phase extraction cartridges for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Ethylheptan-2-one as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of 4-Ethylheptan-2-one as an internal standard (IS) in chromatographic analysis, particularly in Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). While this compound is not a commonly documented internal standard, its chemical properties suggest its potential suitability for the quantification of various volatile and semi-volatile organic compounds. This application note offers a comprehensive framework, including hypothetical yet representative experimental protocols, data presentation, and validation parameters for its use. The methodologies described herein are based on established principles of analytical chemistry and are intended to serve as a practical guide for researchers developing new analytical methods.
Introduction to Internal Standards in Chromatography
In chromatographic analysis, the use of an internal standard is a widely accepted technique to improve the precision and accuracy of quantitative measurements. An internal standard is a compound of known concentration that is added to the sample, calibration standards, and quality control samples. It co-elutes with the analyte(s) of interest and helps to correct for variations in sample injection volume, extraction efficiency, and instrument response.
Key properties of an ideal internal standard include:
-
It should be chemically similar to the analyte(s) but not naturally present in the sample matrix.
-
It should be well-resolved from other components in the chromatogram.
-
It should not react with the analyte(s) or the sample matrix.
-
It should have a similar response factor to the analyte(s) with the chosen detector.
-
It should be of high purity and readily available.
Properties of this compound
This compound (C₉H₁₈O) is a ketone with a molecular weight of 142.24 g/mol .[1] Its structure and chemical properties make it a potential candidate as an internal standard for the analysis of various medium-volatility organic compounds.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 121138-93-0 | [1] |
| Boiling Point | Estimated 180-190 °C | N/A |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, hexane) | N/A |
Hypothetical Application: Quantification of Fungal Volatile Organic Compounds (VOCs)
This section outlines a hypothetical application of this compound as an internal standard for the quantification of common fungal VOCs, such as 2-heptanone (B89624) and 3-octanone (B92607), in a culture headspace using Solid-Phase Microextraction (SPME) coupled with GC-MS.
Experimental Protocol
3.1.1. Materials and Reagents
-
Analytes: 2-Heptanone (≥99%), 3-Octanone (≥99%)
-
Internal Standard: this compound (≥99%)
-
Solvent: Methanol (HPLC grade)
-
SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Headspace Vials: 20 mL with PTFE/silicone septa
-
Fungal culture in a suitable broth medium
3.1.2. Standard and Sample Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-heptanone, 3-octanone, and this compound in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing 2-heptanone and 3-octanone at a concentration of 100 µg/mL in methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound at 100 µg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into blank culture medium in headspace vials to achieve final concentrations ranging from 1 to 100 ng/mL. Add a fixed amount of the internal standard working solution to each calibration standard to obtain a final concentration of 20 ng/mL.
-
Sample Preparation: In a headspace vial, place 5 mL of the fungal culture. Add the same fixed amount of the internal standard working solution as in the calibration standards.
3.1.3. SPME-GC-MS Analysis
-
SPME Extraction:
-
Equilibrate the sample/standard vial at 60°C for 10 minutes.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Data Presentation
Table 1: Hypothetical Chromatographic Data and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Heptanone | 10.5 | 58 | 43, 114 |
| 3-Octanone | 12.2 | 72 | 43, 128 |
| This compound (IS) | 13.8 | 58 | 85, 142 |
Table 2: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (2-Heptanone) | Analyte/IS Peak Area Ratio (3-Octanone) |
| 1 | 0.052 | 0.048 |
| 5 | 0.255 | 0.245 |
| 10 | 0.510 | 0.495 |
| 25 | 1.28 | 1.23 |
| 50 | 2.54 | 2.48 |
| 100 | 5.12 | 4.99 |
| R² | 0.9995 | 0.9992 |
Table 3: Hypothetical Method Validation Parameters
| Parameter | 2-Heptanone | 3-Octanone |
| Linear Range (ng/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD, ng/mL) | 0.3 | 0.4 |
| Limit of Quantification (LOQ, ng/mL) | 1.0 | 1.2 |
| Precision (%RSD, n=6) | < 5% | < 6% |
| Accuracy (% Recovery) | 95 - 105% | 94 - 106% |
Visualization of Workflows and Concepts
References
Applications of 4-Ethylheptan-2-one in Flavor and Fragrance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylheptan-2-one is an aliphatic ketone with potential applications in the flavor and fragrance industry. While specific research on this compound is limited, its structural characteristics as a branched-chain ketone suggest a range of sensory properties that are highly valued in the creation of complex flavor and fragrance profiles. Aliphatic ketones are known to contribute a variety of notes, including fruity, cheesy, creamy, and green nuances, making them versatile ingredients for perfumers and flavorists. This document provides an overview of the potential applications, sensory properties, and analytical protocols for this compound, drawing upon existing knowledge of structurally similar compounds and general industry practices.
Application Notes
Flavor Applications
This compound is anticipated to impart a unique combination of fruity and slightly fatty or waxy notes, characteristic of many branched-chain ketones. Its potential applications in flavor formulations include:
-
Fruit Flavors: As a component in artificial fruit flavorings, particularly for tropical fruits, apple, and pear, where its branched structure could contribute to a more complex and authentic profile.
-
Dairy Products: In cheese and butter flavors, where methyl ketones are known to be key aroma compounds. The ethyl branch in this compound may introduce a subtle variation to the typical cheesy notes.
-
Savory Flavors: In low concentrations, it could be used to add depth and richness to savory applications such as roasted meat or mushroom flavors.
Fragrance Applications
In perfumery, ketones are utilized to introduce specific scent characteristics and enhance the overall fragrance profile.[1] this compound, with its presumed fruity and green undertones, could be employed in:
-
Fruity and Floral Compositions: To add a fresh and natural-smelling fruity top note to floral fragrances like jasmine and rose.
-
Green and Herbal Scents: To provide a subtle, leafy background note in green and herbal fragrance compositions.
-
Gourmand Fragrances: To contribute to the edible, sweet, and comforting character of gourmand perfumes.
Sensory Properties (Inferred)
Due to the lack of specific sensory data for this compound, the following table summarizes the typical sensory characteristics of structurally related C9 ketones. This information can serve as a preliminary guide for researchers exploring the potential of this compound.
| Compound | CAS Number | Odor Description | Odor Threshold (in water, ppb) |
| 2-Nonanone | 821-55-6 | Fruity, floral, fatty, citrus | 6 |
| 3-Nonanone | 925-78-0 | Fruity, herbaceous, earthy | 3.5 |
| 5-Nonanone | 502-56-7 | Fruity, banana, herbaceous | 8 |
Data for structurally similar compounds is provided for reference and inferential purposes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in flavor and fragrance research.
Protocol 1: Sensory Evaluation of this compound
Objective: To determine the odor profile and detection threshold of this compound.
Materials:
-
High-purity this compound
-
Odor-free, deionized water
-
Ethanol (95%, odor-free)
-
Glass sniffing strips
-
A panel of trained sensory analysts (8-12 members)
-
Olfactometer (optional, for threshold determination)
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution of this compound in ethanol.
-
Prepare a series of dilutions in odor-free water for threshold determination, starting from 1 ppm down to 0.01 ppb.
-
-
Odor Profile Description:
-
Dip a sniffing strip into the 1% ethanolic solution of this compound.
-
Allow the solvent to evaporate for 30 seconds.
-
Present the strip to the sensory panel and ask them to describe the perceived aroma using a standardized sensory lexicon.
-
Record all descriptors provided by the panelists.
-
-
Odor Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with three samples: two blanks (odor-free water) and one containing a specific dilution of this compound.
-
Ask panelists to identify the sample that is different.
-
Start with the lowest concentration and proceed to higher concentrations.
-
The individual threshold is the concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the odor-active regions of a sample containing this compound and characterize their sensory attributes.
Materials:
-
Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS/O).
-
Helium carrier gas.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Sample containing this compound (e.g., a flavor or fragrance mixture).
-
Trained human assessor.
Procedure:
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).
-
Set the injector temperature to 250°C.
-
Set the carrier gas flow rate (e.g., 1 mL/min).
-
The effluent from the column is split between the MS detector and the olfactometry port.
-
-
Analysis:
-
Inject the sample into the GC.
-
A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a description of any perceived odors.
-
Simultaneously, the MS detector records the mass spectra of the eluting compounds.
-
-
Data Interpretation:
-
Correlate the retention times of the odor events with the peaks in the chromatogram.
-
Identify the compounds responsible for the odors by interpreting the mass spectra and comparing them to a library.
-
Visualizations
Logical Relationship of Ketone Structure to Sensory Perception
Caption: Influence of molecular structure on sensory properties.
Experimental Workflow for GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry analysis.
Conclusion
While direct research on this compound is not widely available, its structural analogy to other branched-chain ketones suggests it holds promise as a valuable ingredient in both the flavor and fragrance industries. The provided application notes and experimental protocols offer a foundational framework for researchers to explore its sensory characteristics and potential uses. Further investigation, particularly in sensory panel evaluations and analytical studies, is necessary to fully elucidate the unique properties of this compound and establish its role in creating novel and appealing flavors and fragrances.
References
Application Notes: 4-Ethylheptan-2-one as a Potential Biomarker in Metabolic Studies
Introduction
Volatile organic compounds (VOCs) present in human breath, urine, and blood are increasingly being investigated as non-invasive biomarkers for a variety of diseases and metabolic states.[1][2][3][4][5] These compounds can provide a real-time snapshot of metabolic processes. 4-Ethylheptan-2-one, a nine-carbon ketone, is a VOC that has been detected in human samples. While its direct role as an endogenous metabolic biomarker is not yet established, its presence warrants investigation. Structurally similar ketones, such as 4-heptanone (B92745), have been identified as metabolites of exogenous compounds like plasticizers, specifically from the beta-oxidation of 2-ethylhexanoic acid. This suggests that this compound could serve as a potential biomarker for exposure to certain environmental compounds or as a yet uncharacterized product of endogenous metabolic pathways.
These application notes provide a framework for the investigation of this compound in metabolic studies, detailing analytical protocols and data interpretation considerations.
Potential Clinical Significance
The presence and concentration of this compound in biological samples could be indicative of:
-
Exposure to Xenobiotics: Similar to 4-heptanone being a metabolite of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), this compound may originate from the metabolism of other industrial or environmental compounds.[4]
-
Altered Metabolic Pathways: While not yet documented, it could be a minor product of fatty acid metabolism or other endogenous processes that are altered in certain disease states.
-
Gut Microbiome Activity: The gut microbiota is known to produce a wide array of metabolites, and this compound could potentially be a product of microbial metabolism.
Further research is required to elucidate the precise origins and metabolic relevance of this compound.
Data Presentation
Currently, there is a lack of quantitative data in the scientific literature specifically for this compound in the context of metabolic studies. The following table is a template for researchers to populate with their own experimental data. For reference, data for the related compound, 4-heptanone, is provided.
Table 1: Quantitative Data for 4-Heptanone in Human Samples (for reference)
| Biological Matrix | Subject Group | Mean Concentration (µg/L) | Standard Error of the Mean (SEM) | Reference |
| Urine | Healthy Controls | 128.6 | 11.4 | [6] |
| Urine | Diabetic Patients | 131.2 | 11.6 | [6] |
| Plasma | Healthy Controls | 10.4 | 0.5 | [6] |
| Plasma | Hemodialysis Patients | 95.9 | 9.6 | [6] |
Table 2: Template for Reporting Quantitative Data for this compound
| Biological Matrix | Subject Group | Mean Concentration (ng/mL or µg/L) | Standard Deviation (SD) | N (Sample Size) |
| Breath | Control | |||
| Breath | Disease State X | |||
| Urine | Control | |||
| Urine | Disease State X | |||
| Plasma | Control | |||
| Plasma | Disease State X |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in biological samples. These are generalized methods and may require optimization based on the specific instrumentation and sample matrix.
Protocol 1: Analysis of this compound in Urine by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is adapted from methods used for similar volatile ketones.
1. Sample Preparation: a. Collect mid-stream urine samples in sterile containers. b. For immediate analysis, use fresh samples. For storage, aliquot into glass vials and store at -80°C. c. Prior to analysis, thaw frozen samples at room temperature. d. Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter. e. Transfer 5 mL of the supernatant to a 20 mL headspace vial. f. Add 1.5 g of NaCl to the vial to increase the volatility of the analytes. g. Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ketone not expected to be in the sample) to each vial. h. Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
2. HS-SPME Procedure: a. Place the vial in a heating block or autosampler incubator set at 60°C. b. Allow the sample to equilibrate for 15 minutes. c. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C. d. Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3. GC-MS Parameters:
- Injector: Splitless mode, 250°C.
- Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 8°C/min to 200°C.
- Ramp: 10°C/min to 280°C, hold for 5 minutes.
- Mass Spectrometer:
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-400.
4. Data Analysis: a. Identify this compound based on its retention time and mass spectrum compared to an authentic standard. b. Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard. c. Generate a calibration curve using standard solutions of this compound.
Protocol 2: Analysis of this compound in Plasma by Liquid-Liquid Extraction (LLE) GC-MS
1. Sample Preparation: a. Collect blood samples in EDTA or heparin tubes. b. Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma. c. Store plasma at -80°C until analysis. d. Thaw plasma samples on ice. e. To 1 mL of plasma in a glass tube, add the internal standard. f. Add 2 mL of a suitable extraction solvent (e.g., hexane (B92381) or diethyl ether). g. Vortex for 2 minutes. h. Centrifuge at 3000 x g for 10 minutes to separate the layers. i. Carefully transfer the organic (upper) layer to a clean tube. j. Repeat the extraction with another 2 mL of the solvent. k. Combine the organic extracts. l. Dry the combined extract over anhydrous sodium sulfate. m. Concentrate the extract under a gentle stream of nitrogen to a final volume of 100 µL. n. Transfer the final extract to a GC vial with a micro-insert.
2. GC-MS Parameters:
- Use the same GC-MS parameters as described in Protocol 1.
3. Data Analysis:
- Follow the same data analysis procedure as described in Protocol 1.
Visualizations
The following diagrams illustrate the conceptual workflow for biomarker discovery and a potential, though unconfirmed, metabolic origin of this compound based on the metabolism of similar compounds.
Caption: A flowchart illustrating the key steps in the analysis of this compound as a potential biomarker.
Caption: A diagram showing a hypothesized metabolic pathway for the formation of this compound from an exogenous precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. Urine 4-heptanone: a beta-oxidation product of 2-ethylhexanoic acid from plasticisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Heptanone is a metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP) in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Derivatization of 4-Ethylheptan-2-one for Analysis
Introduction
4-Ethylheptan-2-one is a ketone that may require derivatization prior to analysis to enhance its volatility, thermal stability, and detectability, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods.[1][2][3] Derivatization modifies the carbonyl functional group, leading to improved chromatographic peak shape and increased sensitivity of detection.[1][2][3] This document provides detailed protocols for the derivatization of this compound for both GC-Mass Spectrometry (GC-MS) and HPLC-UV analysis.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) is a common and effective derivatizing agent for ketones.[1][4][5] The reaction converts the ketone to a more volatile and thermally stable oxime derivative, which is highly responsive to electron capture detection (ECD) and can be readily analyzed by mass spectrometry, particularly in negative chemical ionization (NCI) mode for enhanced sensitivity.[1][4]
Experimental Protocol: PFBHA Derivatization
This protocol is adapted from general procedures for carbonyl compound derivatization.[1][6]
Materials:
-
This compound standard or sample
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA•HCl)
-
Reagent-grade water
-
Hexane (B92381) or Dichloromethane (DCM), GC-grade
-
Sodium sulfate (B86663) (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For aqueous samples, transfer a known volume into a reaction vial. For samples in organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in a minimal amount of a compatible solvent or directly in the derivatization solution.
-
-
Derivatization Reaction:
-
Prepare a 1-2 mg/mL solution of PFBHA•HCl in reagent-grade water.
-
Add an excess of the PFBHA solution to the sample in the reaction vial.
-
Seal the vial and vortex thoroughly.
-
Heat the reaction mixture at 60-75°C for 1-2 hours.[1] Optimal conditions may require empirical determination.
-
-
Extraction of the Derivative:
-
Cool the reaction vial to room temperature.
-
Add 1-2 mL of hexane or DCM to the vial and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
-
Analysis:
-
The resulting solution containing the derivatized this compound is ready for injection into the GC-MS system.
-
If necessary, the sample can be concentrated under a gentle stream of nitrogen.
-
GC-MS Parameters (Typical)
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp | 250°C |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Mass Range | 50-450 amu |
| Expected Retention Time | The derivatized this compound will have a significantly longer retention time than the underivatized compound. The exact time will depend on the specific GC conditions but can be estimated to be in the range of 10-15 minutes under the conditions described. |
II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used derivatizing agent for ketones.[7][8] The reaction forms a stable 2,4-dinitrophenylhydrazone derivative that has a strong chromophore, allowing for sensitive UV detection around 360 nm.[7][9][10]
Experimental Protocol: DNPH Derivatization
This protocol is based on U.S. EPA Method 8315A and other established procedures.[7]
Materials:
-
This compound standard or sample
-
2,4-Dinitrophenylhydrazine (DNPH), purified
-
Acetonitrile (B52724), HPLC-grade
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Citrate (B86180) buffer (pH 3.0)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Solid-Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Preparation of DNPH Reagent:
-
Caution: DNPH is flammable and potentially explosive when dry. Handle with care.
-
For trace analysis, recrystallize commercial DNPH from HPLC-grade acetonitrile.
-
Dissolve approximately 150 mg of purified DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.
-
Carefully add 1.0 mL of concentrated sulfuric or hydrochloric acid.
-
Dilute to the mark with acetonitrile. Store in a dark, airtight container at 4°C.[7]
-
-
Sample Derivatization:
-
Extraction of the Derivative:
-
After the reaction, the DNPH-hydrazone derivative can be extracted using a C18 SPE cartridge.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the derivative from the SPE cartridge with acetonitrile.[7]
-
-
Analysis:
-
The eluate is then ready for HPLC or UHPLC analysis.
-
HPLC-UV Parameters (Typical)
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile. Gradient elution: Start at 50% B, increase to 100% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | The DNPH derivative of this compound is non-polar and will be well-retained on a C18 column. The estimated retention time under these conditions would be in the range of 15-20 minutes. |
III. Quantitative Data Summary
The following table presents hypothetical quantitative data for the analysis of this compound after derivatization, which would be generated during method validation.
| Parameter | PFBHA-GC-MS Method | DNPH-HPLC-UV Method |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy/Recovery | 90-110% | 95-105% |
IV. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for the derivatization and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. researchgate.net [researchgate.net]
- 4. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 6. hou.usra.edu [hou.usra.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.cn [documents.thermofisher.cn]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 4-Ethylheptan-2-one
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ketones using High-Performance Liquid Chromatography (HPLC). The primary focus is on the widely adopted pre-column derivatization technique using 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is essential for enhancing the detectability of ketones with UV-Vis detectors.
Introduction
Ketones are a class of organic compounds that play a significant role as intermediates in various chemical syntheses, including the manufacturing of active pharmaceutical ingredients (APIs).[1] Accurate quantification of these compounds is critical for monitoring reaction progress, ensuring product quality, and maintaining process control. While HPLC is a powerful tool for this purpose due to its high resolution and sensitivity, many simple ketones lack a strong chromophore, making their direct detection by UV-Vis HPLC challenging.[1]
To overcome this limitation, a common and effective strategy is pre-column derivatization. This involves reacting the ketone with a labeling agent to form a derivative with high molar absorptivity at a specific wavelength.[1] 2,4-dinitrophenylhydrazine (DNPH) is a prevalent derivatizing agent that reacts with the carbonyl group of ketones to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are readily detectable by UV-Vis detectors at approximately 360-370 nm.[1][2]
Principle of DNPH Derivatization
The reaction between a ketone and DNPH in an acidic medium results in the formation of a 2,4-dinitrophenylhydrazone, as depicted in the signaling pathway below. This reaction is a nucleophilic addition-elimination.
Experimental Protocols
Preparation of Reagents
-
DNPH Reagent Solution: Dissolve 200 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile (B52724). Carefully add 1.25 mL of concentrated hydrochloric acid. Store the reagent in a dark, cool place.[1]
-
Ketone Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each ketone standard and dissolve in 100 mL of acetonitrile or ethanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to cover the desired concentration range.
Sample and Standard Derivatization Protocol
-
To 1.0 mL of the standard or sample solution, add 1.0 mL of the DNPH reagent solution.[1]
-
For samples in aqueous matrices, adjust the pH to be acidic to facilitate the reaction.
-
Vortex the mixture and allow it to react at room temperature for a sufficient time (e.g., 30-60 minutes) or until a precipitate forms.[1]
-
If a precipitate forms, it can be isolated by filtration, dried, and redissolved in a suitable solvent like methanol (B129727) or acetonitrile.[1]
-
Alternatively, the reaction mixture can be directly diluted with the mobile phase.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
For air sampling applications, ambient air is drawn through a cartridge containing acidified DNPH on a solid support (e.g., silica (B1680970) gel). The trapped ketones react to form stable hydrazone derivatives, which are then eluted with acetonitrile for HPLC analysis.
HPLC Method Parameters
The following are typical starting conditions for the analysis of ketone-DNPH derivatives. Optimization will be required based on the specific ketones of interest and the HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[1] or Ascentis Express C18, 10 cm x 4.6 mm, 2.7 µm particles[2] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol/Acetonitrile mixture[1][2] |
| Gradient | Start with a lower percentage of B, ramp up to a higher percentage to elute more retained compounds, then return to initial conditions for re-equilibration (e.g., 60% B to 90% B over 15 minutes).[1] |
| Flow Rate | 1.0 - 2.0 mL/min[1][2] |
| Column Temperature | 30 °C[1][2] |
| Injection Volume | 5 - 20 µL[1][2] |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 360 - 370 nm[1][2] |
Data Presentation
The following tables provide examples of quantitative data for selected ketone-DNPH derivatives. Note that retention times can vary significantly between different HPLC systems, columns, and exact mobile phase conditions.
Table 1: Chromatographic Parameters for Selected Ketone-DNPH Derivatives
| Ketone | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Acetone | 12.10[1] | > 2.0[1] | < 1.5[1] |
| Acetophenone | 15.82[1] | > 2.0[1] | < 1.5[1] |
| Cyclopentanone | 14.55[1] | > 2.0[1] | < 1.5[1] |
| 2,3-Butanedione | 10.98[1] | > 2.0[1] | < 1.5[1] |
Table 2: Linearity and Detection Limits for Selected Ketone-DNPH Derivatives
| Ketone | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Muscone | 0.04 - 30 | 0.9999 | - | - |
| Acetoacetate | 1 - 400 µM | 0.9997 | - | - |
| D-3-hydroxybutyrate | 1.5 - 2000 µM | 0.9988 | - | - |
| Various Aldehydes & Ketones | 0.098 - 50 | > 0.999 | 0.034 - 0.105 | 0.181 - 0.397 |
| 13 Aldehydes & Ketones | 0.004 - 3 | > 0.9998 | Improved with UHPLC | Improved with UHPLC |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly method-dependent. The values presented are indicative and may vary.
Method Development and Troubleshooting Workflow
A systematic approach is crucial for developing a robust HPLC method for ketone analysis. The following workflow outlines the key steps from initial feasibility to final method validation.
Common issues during HPLC analysis can include peak tailing, poor resolution, and baseline noise. The following decision tree provides a logical approach to troubleshooting these problems.
Conclusion
The HPLC method employing DNPH derivatization is a highly effective and versatile technique for the quantitative analysis of ketones in a variety of matrices.[1] By following the detailed protocols and method development workflow provided in this application note, researchers can establish robust and reliable analytical methods. The troubleshooting guide further assists in resolving common issues, ensuring the generation of high-quality, reproducible data critical for research, development, and quality control in the pharmaceutical and chemical industries.[1]
References
Application Notes and Protocols for the Study of 4-Ethylheptan-2-one in Chemical Ecology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylheptan-2-one is an aliphatic ketone with the molecular formula C9H18O. While the field of chemical ecology has identified numerous ketones as critical signaling molecules (semiochemicals) that mediate insect behavior, a comprehensive review of scientific literature reveals no currently established role for this compound. Structurally similar compounds, such as 4-methyl-3-heptanone (B36217) and 2-heptanone, are well-documented as alarm pheromones in various ant and bee species. This absence of data presents a unique opportunity for novel research to determine if this compound has a cryptic or previously unidentified function in insect communication or other ecological interactions.
These application notes provide a framework for the systematic investigation of this compound in chemical ecology studies. The protocols outlined below are based on established methodologies for the identification and characterization of semiochemicals and can be adapted to explore the potential roles of this compound.
Comparative Analysis of Structurally Similar Ketones
To form hypotheses about the potential role of this compound, it is useful to examine the functions of structurally related ketones that have been identified as semiochemicals.
| Compound Name | Structure | Known Role(s) |
| This compound | C9H18O | Currently Unknown |
| 4-Methyl-3-heptanone | C8H16O | Alarm pheromone in various ant species (e.g., Atta texana) |
| 2-Heptanone | C7H14O | Alarm pheromone in honeybees (Apis mellifera) and some ant species |
The structural similarity of this compound to these known alarm pheromones suggests that it may have a similar function in some insect species. It is also possible that it could act as a kairomone, allomone, or synomone, depending on the ecological context.
Proposed Experimental Protocols
The following protocols are designed to systematically investigate the potential semiochemical function of this compound.
Protocol 1: Extraction and Identification of this compound from Biological Sources
Objective: To determine if this compound is produced by insects or plants.
Materials:
-
Live specimens (insects or plants)
-
Solid Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Synthetic standard of this compound
-
Hexane (B92381) (or other suitable solvent)
-
Glass vials
Methodology:
-
Sample Collection:
-
For insects, collect individuals and, if possible, dissect specific glands that may produce semiochemicals (e.g., mandibular, Dufour's, or poison glands).
-
For plants, collect samples of different tissues (leaves, flowers, stems).
-
-
Volatile Collection (SPME):
-
Place the biological sample in a sealed glass vial.
-
Expose an SPME fiber to the headspace above the sample for a predetermined time (e.g., 30-60 minutes) to adsorb volatile organic compounds.
-
-
Solvent Extraction:
-
Alternatively, immerse the biological sample in a small volume of a non-polar solvent like hexane for a set duration to extract surface compounds.
-
-
GC-MS Analysis:
-
Inject the SPME fiber or a small aliquot of the solvent extract into the GC-MS.
-
Use a non-polar or medium-polarity capillary column suitable for separating volatile compounds.
-
Program the GC oven temperature to ramp from a low starting temperature (e.g., 40°C) to a higher temperature (e.g., 250°C) to separate the compounds.
-
The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum.
-
-
Compound Identification:
-
Compare the retention time and mass spectrum of any unknown peaks in the sample chromatogram to those of a synthetic standard of this compound run under the same GC-MS conditions.
-
Protocol 2: Electrophysiological Bioassay (Electroantennography - EAG)
Objective: To determine if the antennae of a target insect species can detect this compound.
Materials:
-
Live insects
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Synthetic this compound
-
Solvent (e.g., paraffin (B1166041) oil or hexane)
-
Odor delivery system (e.g., puff-style olfactometer)
-
Filter paper strips
Methodology:
-
Antenna Preparation:
-
Carefully excise an antenna from a live, immobilized insect.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution.
-
-
Odor Stimulus Preparation:
-
Prepare serial dilutions of synthetic this compound in the chosen solvent.
-
Apply a small aliquot of each dilution to a filter paper strip and allow the solvent to evaporate.
-
-
EAG Recording:
-
Deliver a puff of clean, humidified air over the antennal preparation to establish a baseline.
-
Deliver a puff of air carrying the odor from the filter paper strip over the antenna.
-
Record the resulting change in electrical potential (the EAG response).
-
Test a range of concentrations to determine the dose-response relationship.
-
Use a solvent blank as a negative control and a known active compound (if available) as a positive control.
-
Protocol 3: Behavioral Bioassay (Olfactometer)
Objective: To determine if this compound elicits a behavioral response in insects (attraction, repulsion, or no response).
Materials:
-
Live insects
-
Y-tube or multi-arm olfactometer
-
Clean, humidified air source
-
Synthetic this compound
-
Solvent
-
Filter paper
Methodology:
-
Olfactometer Setup:
-
Set up the olfactometer with a continuous flow of clean, humidified air through each arm.
-
-
Odor Source Preparation:
-
Apply a solution of this compound in a solvent to a filter paper and place it in the odor source chamber of one arm of the olfactometer.
-
Use a filter paper with only the solvent as a control in the other arm.
-
-
Behavioral Observation:
-
Introduce a single insect at the downwind end of the olfactometer.
-
Observe the insect's movement and record which arm it chooses and the time spent in each arm.
-
Test a sufficient number of insects to allow for statistical analysis.
-
Randomize the position of the treatment and control arms between trials to avoid positional bias.
-
Data Presentation
All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.
Table 1: GC-MS Analysis of Volatiles from [Insect/Plant Species]
| Compound ID | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification | Confirmation with Standard |
| 1 | X.XX | XX, XX, XX | This compound | Yes/No |
| 2 | Y.YY | YY, YY, YY | Compound B | Yes/No |
Table 2: EAG Responses of [Insect Species] to this compound
| Concentration (µg/µl) | Mean EAG Response (mV) ± SE |
| 0.01 | X.X ± X.X |
| 0.1 | Y.Y ± Y.Y |
| 1 | Z.Z ± Z.Z |
| 10 | A.A ± A.A |
| Control (Solvent) | B.B ± B.B |
Table 3: Behavioral Response of [Insect Species] in a Y-tube Olfactometer
| Treatment Arm | Control Arm | No Choice | N | p-value |
| This compound | Solvent | |||
| Number of Insects | XX | YY | ZZ | Total |
Visualizations
Logical Workflow for Investigating the Role of this compound
Caption: A workflow for the systematic investigation of this compound as a potential semiochemical.
Hypothesized Biosynthetic Pathway (Based on Analogy)
While the specific biosynthetic pathway for this compound is unknown, a plausible route can be hypothesized based on the known biosynthesis of other aliphatic ketones in insects, which often involves the modification of fatty acid metabolism.
Application Notes and Protocols for 4-Ethylheptan-2-one in Materials Science
Disclaimer: Extensive literature searches have revealed no specific, documented applications of 4-Ethylheptan-2-one in materials science. The following information is based on the general properties of aliphatic ketones and provides a theoretical framework for its potential applications. The experimental protocols are representative examples for aliphatic ketones and should be adapted and validated for this compound.
Introduction
This compound is a branched aliphatic ketone. While specific applications in materials science are not documented, its chemical structure suggests potential utility as a specialty solvent or a building block in polymer synthesis. Aliphatic ketones, in general, are known for their use as solvents for various organic materials, including resins, lacquers, and plastics. They can also participate in chemical reactions to form new materials. This document outlines the known properties of this compound and provides hypothetical applications and general experimental protocols based on the function of similar ketones.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data can be useful in designing and modeling its behavior in various material science applications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 121138-93-0 | [1][2] |
| Appearance | Not specified; likely a colorless liquid | General property of similar ketones |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in organic solvents | General property of similar ketones |
| IUPAC Name | This compound | [1][2] |
Potential Applications in Materials Science
Based on the properties of aliphatic ketones, this compound could theoretically be employed in the following areas:
-
Specialty Solvent: Its molecular structure suggests it could be an effective solvent for a range of organic polymers, resins, and coatings. The branched nature of the molecule might offer different solvency characteristics compared to linear ketones.
-
Plasticizer: For certain polymers, it might act as a plasticizer, increasing their flexibility and durability.
-
Monomer or Chain Terminator in Polymer Synthesis: Although less common for a molecule of this size, it could potentially be used as a monomer in specific polymerization reactions or as a chain terminator to control the molecular weight of polymers.
-
Precursor for Material Synthesis: The ketone functional group can be a site for various chemical reactions, allowing it to be a precursor for the synthesis of more complex molecules used in materials science, such as in the formation of heterocyclic compounds for specialty polymers.
Experimental Protocols (General Examples)
The following are generalized protocols for applications where an aliphatic ketone like this compound might be used. These are not specific to this compound and would require significant optimization.
4.1. Protocol: Use as a Solvent for Polymer Film Casting
This protocol describes a general procedure for using a ketone as a solvent to cast a thin polymer film.
Materials:
-
Polymer (e.g., Polystyrene, PMMA)
-
This compound (as the solvent)
-
Glass substrate
-
Beaker
-
Magnetic stirrer and stir bar
-
Pipette or dropper
-
Spin coater or doctor blade
-
Vacuum oven
Procedure:
-
Dissolution: Weigh a specific amount of the polymer and dissolve it in a measured volume of this compound in a beaker to achieve a desired concentration (e.g., 5-10 wt%).
-
Mixing: Place the beaker on a magnetic stirrer and stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.
-
Casting:
-
Spin Coating: Dispense a small amount of the polymer solution onto the center of a clean glass substrate. Spin the substrate at a set speed (e.g., 1000-4000 rpm) for a specified time (e.g., 30-60 seconds) to create a uniform thin film.
-
Doctor Blading: Pour the solution onto the substrate and use a doctor blade to spread it evenly to a desired thickness.
-
-
Drying: Transfer the coated substrate to a vacuum oven. Dry the film at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer to remove the solvent completely.
4.2. Protocol: Synthesis of a Heterocyclic Precursor (Hypothetical)
This protocol outlines a hypothetical reaction where a ketone could be used to synthesize a heterocyclic compound, a building block for specialized polymers. This is a generalized example of a condensation reaction.
Materials:
-
This compound
-
A dinitrogen nucleophile (e.g., hydrazine (B178648) hydrate)
-
Ethanol (B145695) (as a reaction solvent)
-
Acetic acid (as a catalyst)
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the dinitrogen nucleophile in ethanol.
-
Catalyst Addition: Add a catalytic amount of acetic acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water in a separatory funnel.
-
Drying and Isolation: Dry the organic layer over a drying agent, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the product using a suitable method like column chromatography or recrystallization.
Visualizations
Diagram 1: Hypothetical Workflow for Polymer Film Casting
References
Troubleshooting & Optimization
Technical Support Center: Improving Mass Spectral Library Matching for 4-Ethylheptan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with the mass spectral library matching of 4-Ethylheptan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an organic compound with the chemical formula C9H18O.[1][2] Its molecular weight is approximately 142.24 g/mol .[1] It is a ketone, and its structure can present challenges for unambiguous identification via mass spectrometry due to the existence of numerous isomers.
Q2: Why am I getting a low library match score for this compound?
Low library match scores for this compound can stem from several factors:
-
Isomeric Confusion: Many isomers of this compound exist, and they can produce very similar mass spectra, leading to ambiguous or low-confidence matches.
-
Absence from Library: The specific mass spectrum for this compound may not be present in your current mass spectral library.
-
Instrumental Variations: Differences in instrument type (e.g., quadrupole, ion trap, TOF) and settings (e.g., ionization energy, collision energy) between your analysis and the one used to generate the library spectrum can cause discrepancies in fragment intensities.
-
Sample Purity: Co-eluting impurities can distort the mass spectrum, leading to a poor match.
-
Concentration Effects: Overloading the detector with a high concentration of the analyte can alter the relative abundances of fragment ions, negatively impacting the library search algorithm.
Q3: What are the expected major fragments in the electron ionization (EI) mass spectrum of this compound?
While a publicly available, authenticated EI mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the established behavior of ketones in mass spectrometry. The primary fragmentation mechanisms are alpha cleavage and McLafferty rearrangement.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 142 | [C9H18O]+• | Molecular Ion |
| 127 | [M - CH3]+ | Loss of a methyl radical |
| 99 | [M - C3H7]+ | Alpha cleavage: loss of a propyl radical |
| 85 | [M - C4H9]+ | Alpha cleavage: loss of a butyl radical |
| 71 | [C4H7O]+ | Alpha cleavage |
| 58 | [C3H6O]+• | McLafferty Rearrangement |
| 43 | [C3H7]+ or [CH3CO]+ | Propyl cation from alpha cleavage or acetyl cation |
Troubleshooting Guide
Problem: Poor or no library match for a peak suspected to be this compound.
This guide provides a systematic approach to improving the identification of this compound.
Workflow for Improving Compound Identification
Caption: A workflow diagram for troubleshooting poor mass spectral library matches.
Step 1: Verify Data Quality and Manual Interpretation
-
Assess Peak Purity: Chromatographically resolve the peak of interest from any co-eluting compounds. A pure peak is essential for a clean mass spectrum.
-
Manual Spectral Interpretation: Compare the acquired mass spectrum to the predicted fragmentation pattern in the table above. The presence of key ions like the McLafferty rearrangement product (m/z 58) can be a strong indicator for a ketone of this type.
-
Incorporate Retention Index (RI): Use of retention indices can significantly improve identification accuracy. Compare the experimental RI of your analyte with literature values for this compound on a similar GC column. This can help differentiate between isomers that have similar mass spectra but different retention times.
Step 2: Optimize Experimental Conditions
If manual interpretation suggests the compound could be this compound but the library match remains poor, consider optimizing your experimental setup.
-
Gas Chromatography Method:
-
Column Selection: Utilize a column with a different stationary phase to improve separation from interfering compounds or isomers.
-
Temperature Program: Adjust the temperature ramp to enhance the resolution of closely eluting peaks. A slower ramp rate can often improve separation.
-
-
Mass Spectrometry Parameters:
-
Ionization Energy: While 70 eV is standard for EI, slight variations can occur between instruments. Ensure your instrument is properly tuned.
-
Detector Overload: If the peak is very intense, dilute the sample and re-inject. Detector saturation can distort isotopic ratios and fragment intensities.
-
Step 3: Advanced Technique - Chemical Derivatization
For challenging identifications, especially with low concentrations or significant isomer overlap, chemical derivatization can be a powerful tool. Derivatization alters the functional group of the analyte, leading to a more unique mass spectrum and often improved chromatographic behavior.
-
PFBHA Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form oximes.[3][4] This adds a large, easily ionizable group, often leading to a more prominent molecular ion and a more characteristic fragmentation pattern.
-
Oximation followed by Silylation: This two-step process first converts the ketone to an oxime, followed by silylation of any other active hydrogens.[5] This is a common technique in metabolomics to improve the volatility and thermal stability of analytes.
Experimental Protocol: PFBHA Derivatization of this compound
-
Sample Preparation: Evaporate the sample extract containing the suspected this compound to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of a 15 mg/mL solution of PFBHA in a suitable solvent (e.g., pyridine).
-
Seal the reaction vial and heat at 60-70°C for 1-2 hours.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 100 µL of an extraction solvent (e.g., hexane (B92381) or dichloromethane) and 100 µL of water.
-
Vortex thoroughly for 1 minute.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.
-
-
Analysis: Inject the derivatized sample into the GC-MS. The resulting oxime derivative will have a significantly higher molecular weight, and its mass spectrum can be more readily identified.
Logical Relationship for Derivatization Decision
Caption: A decision-making diagram for employing chemical derivatization.
By systematically working through these troubleshooting steps, researchers can significantly improve the confidence in the identification of this compound and overcome the challenges of mass spectral library matching.
References
- 1. This compound | C9H18O | CID 15439244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethyl-2-heptanone [webbook.nist.gov]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. hou.usra.edu [hou.usra.edu]
- 5. Sample preparation and GC–MS analysis [bio-protocol.org]
Technical Support Center: Optimization of Injection Parameters for 4-Ethylheptan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of 4-Ethylheptan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound, presented in a question-and-answer format.
Q1: What are the likely causes of peak tailing when analyzing this compound?
A1: Peak tailing for a moderately polar compound like this compound is often due to active sites within the GC system.[1] These sites can cause undesirable interactions with the analyte. Key causes include:
-
Active Sites in the Injection Port: The liner, particularly if it contains glass wool, can have active silanol (B1196071) groups that interact with the ketone.[1]
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.[2]
-
Improper Column Installation: If the column is installed too low or too high in the injector, it can lead to peak tailing.
-
Poor Column Cut: A jagged or uneven column cut can cause turbulence and peak distortion.[1]
-
Incompatible Stationary Phase: Using a non-polar column for a polar analyte can sometimes contribute to tailing, although a mid-polar phase is generally suitable for ketones.
Q2: How can I troubleshoot peak fronting for this compound?
A2: Peak fronting is typically a sign of column overload. To address this, consider the following:
-
Reduce Injection Volume: Injecting a smaller volume of the sample can prevent overloading the column.[3]
-
Dilute the Sample: If reducing the injection volume is not feasible, diluting the sample is an effective alternative.[3]
-
Increase the Split Ratio: For split injections, increasing the split ratio will decrease the amount of sample introduced onto the column.[3]
-
Use a Column with Higher Capacity: Employing a column with a thicker film or a wider internal diameter can accommodate larger sample volumes.[3]
Q3: I am observing ghost peaks in my chromatograms. What could be the cause and how do I resolve it?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources:
-
Contaminated Syringe: Residue from previous injections can be carried over.[3] To resolve this, thoroughly rinse the syringe with a strong solvent.
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds.
-
Backflash: If the sample solvent volume exceeds the liner's capacity upon vaporization, it can contaminate the gas lines and lead to carryover in subsequent runs.[3] Using a liner with a larger internal diameter or reducing the injection volume can mitigate this.[3][4]
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce extraneous compounds.
Q4: My retention times for this compound are shifting between injections. What should I investigate?
A4: Unstable retention times can be caused by several factors:
-
Leaks: Leaks in the carrier gas line or at the injector seal can cause fluctuations in flow and pressure.[5]
-
Oven Temperature Instability: A malfunctioning oven that does not maintain a consistent temperature or ramp rate will lead to retention time shifts.[5]
-
Inconsistent Carrier Gas Flow Rate: Variations in the carrier gas flow rate will directly impact how quickly analytes move through the column.[5]
-
Column Degradation: A deteriorating column stationary phase can alter analyte retention characteristics.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the injector temperature for this compound analysis?
A1: A typical starting injector temperature for volatile ketones is 250 °C.[5] However, the optimal temperature should ensure rapid and complete vaporization of this compound without causing thermal degradation. It is advisable to perform a temperature study, analyzing a standard at various inlet temperatures (e.g., 220 °C, 250 °C, 280 °C) and observing the peak shape and response to determine the ideal setting.
Q2: Should I use a split or splitless injection for my analysis?
A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.[5]
-
Split Injection: Use for concentrated samples to avoid overloading the column. A split ratio of 30:1 to 50:1 is a good starting point.[5]
-
Splitless Injection: This technique is suitable for trace analysis where maximum sensitivity is required, as it transfers the entire sample onto the column.[4][6]
Q3: How do I optimize the splitless hold time?
A3: The splitless hold time is a critical parameter to ensure the complete transfer of the analyte to the column while minimizing the solvent tail. A good starting point is a hold time that allows the carrier gas to sweep the volume of the liner 1.5 to 2 times. For a typical 1 mL/min column flow and a 1 mL liner, this would be around 1 to 1.5 minutes. If the solvent peak interferes with early eluting peaks, a shorter hold time may be necessary.[6]
Q4: What type of GC column is recommended for the analysis of this compound?
A4: For a moderately polar ketone like this compound, a mid-polar stationary phase is generally recommended. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is a versatile choice that provides good peak shape and resolution for a wide range of compounds.[7]
Data Presentation
The following tables provide an example of how to systematically optimize injection parameters for this compound. The data presented is illustrative to guide the experimental design.
Table 1: Optimization of Injector Temperature
| Injector Temperature (°C) | Peak Area (Arbitrary Units) | Tailing Factor |
| 220 | 85,000 | 1.8 |
| 250 | 120,000 | 1.2 |
| 280 | 122,000 | 1.3 |
Table 2: Optimization of Split Ratio
| Split Ratio | Peak Area (Arbitrary Units) | Peak Width (min) |
| 20:1 | 250,000 | 0.15 |
| 50:1 | 110,000 | 0.08 |
| 100:1 | 58,000 | 0.05 |
Table 3: Optimization of Splitless Hold Time
| Hold Time (min) | Peak Area (Arbitrary Units) | Solvent Peak Tailing |
| 0.5 | 75,000 | Minimal |
| 1.0 | 150,000 | Moderate |
| 1.5 | 155,000 | Significant |
Experimental Protocols
Protocol 1: General GC Method for this compound Analysis
This protocol provides a starting point for the GC analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane (B92381) or ethyl acetate.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Dilute or prepare the unknown sample to fall within the calibration range.
-
-
GC-FID/MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
Injector: Split/Splitless
-
Liner: Deactivated, single taper with glass wool
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1) or Splitless (1.0 min hold time)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
-
Detector (FID): 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N2): 25 mL/min
-
Detector (MS): Transfer line: 280 °C, Ion source: 230 °C, Quadrupole: 150 °C, Scan range: 40-300 amu
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Generate a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Logical troubleshooting workflow for common GC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Splitless Injections: Introduction [restek.com]
- 7. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 4-Ethylheptan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 4-Ethylheptan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, components of the biological matrix (e.g., plasma, urine, tissue homogenates) such as salts, lipids, and proteins can co-elute with the analyte and interfere with its ionization in the mass spectrometer source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A: Several methods can be used to assess matrix effects. One common approach is the post-extraction spike method.[5] This involves comparing the signal response of this compound spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the same concentration.[6] A significant difference between the two responses indicates the presence of matrix effects. Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A: The main strategies to address matrix effects can be categorized as follows:
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Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.[3]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix interferences.
-
Calibration Strategy: Using a calibration method that compensates for matrix effects.[5]
Troubleshooting Guides
Issue 1: Poor recovery and inconsistent quantification of this compound.
This issue is often a primary indicator of significant matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation technique is critical for removing matrix components.
-
Protein Precipitation (PPT): While simple, it is often the least effective at removing phospholipids (B1166683) and other interferences.[7]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by separating compounds based on their differential solubilities.[8]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering compounds, leading to cleaner extracts and reduced matrix effects.[7][8]
Quantitative Comparison of Sample Preparation Techniques:
-
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (RSD%) |
| Protein Precipitation (Methanol) | 85 ± 8.2 | 45 ± 12.5 (Suppression) | < 15% |
| Liquid-Liquid Extraction (MTBE) | 92 ± 5.1 | 25 ± 9.8 (Suppression) | < 10% |
| Solid-Phase Extraction (C18) | 98 ± 2.5 | 8 ± 4.2 (Suppression) | < 5% |
-
Optimize Chromatographic Conditions: Adjusting the LC parameters can help separate this compound from co-eluting matrix components. Consider modifying the mobile phase composition, gradient profile, or switching to a different column chemistry to improve resolution.
-
Implement a Robust Calibration Strategy:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[9] This helps to mimic the matrix effects experienced by the analyte in the actual samples.[9][10]
-
Stable Isotope Dilution (SID): This is often considered the gold standard for correcting matrix effects.[3][11] A stable isotope-labeled internal standard (e.g., this compound-d3) is added to the samples before extraction. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[12]
-
Issue 2: Ion suppression observed during the analysis of this compound in plasma samples.
Ion suppression is a common matrix effect in complex biological samples like plasma.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing ion suppression.
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample of the blank biological matrix (e.g., plasma from an untreated subject) using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample: Spike a known concentration of this compound into the blank matrix extract.
-
Prepare Neat Solution Standard: Prepare a standard solution of this compound in the final reconstitution solvent at the same concentration as the spiked matrix sample.
-
Analyze and Calculate: Analyze both samples by LC-MS/MS and calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[8]
-
Sample Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[8]
-
Elution: Elute this compound from the cartridge with 1 mL of acetonitrile.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Logical Relationship for Method Selection:
Caption: Decision logic for selecting an appropriate analytical method.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. info.asistandards.com [info.asistandards.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. opentrons.com [opentrons.com]
- 9. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. youtube.com [youtube.com]
- 11. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-Ethylheptan-2-one in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Ethylheptan-2-one in various experimental conditions. The following information is compiled from established principles of chemical stability for aliphatic ketones and best practices in forced degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a decrease in the concentration of this compound in my sample over a short period. What could be the cause?
A1: Short-term instability of this compound can be attributed to several factors:
-
Solvent Reactivity: Protic solvents, especially under acidic or basic conditions, can catalyze the degradation of ketones. Aldol (B89426) condensation reactions can occur if there are enolizable protons, which is the case for this compound.
-
Temperature: Elevated temperatures can accelerate degradation pathways. Aliphatic ketones can be susceptible to oxidation at higher temperatures.
-
Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in your solvents or on your glassware can initiate degradation.
-
Photodegradation: Although typically less of a concern for simple aliphatic ketones compared to aromatic compounds, prolonged exposure to high-energy light sources might induce degradation.
Troubleshooting Steps:
-
Ensure all glassware is thoroughly cleaned and dried.
-
Use high-purity (e.g., HPLC grade) solvents from a freshly opened bottle.
-
Prepare solutions fresh and minimize storage time before analysis.
-
If storage is necessary, keep solutions at a low temperature (2-8 °C) and protected from light.
Q2: What are the expected degradation products of this compound under stress conditions?
A2: Under forced degradation conditions, this compound, as an aliphatic ketone, may undergo several reactions:
-
Oxidation: Strong oxidizing agents can cleave the ketone, leading to the formation of carboxylic acids of smaller chain lengths.
-
Acid/Base Catalyzed Reactions: In the presence of strong acids or bases, aldol condensation or other rearrangement reactions can occur.
-
Thermal Degradation: At very high temperatures, cleavage of C-C bonds can lead to a mixture of smaller volatile compounds.
Q3: Which solvents are recommended for preparing stock solutions of this compound for stability studies?
A3: For general use and to minimize solvent-induced degradation, the following solvents are recommended:
-
Acetonitrile: Generally inert and compatible with many analytical techniques.
-
Methanol/Ethanol: Suitable for many applications, but be aware of the potential for ketal formation under acidic conditions.
-
Tetrahydrofuran (THF): A good aprotic solvent, but ensure it is free of peroxides, which can act as oxidizing agents.
It is crucial to perform a solvent compatibility study as part of your experimental validation.
Data Presentation: Stability of Aliphatic Ketones (Illustrative Data)
The following tables provide illustrative data based on the expected stability of a typical aliphatic ketone like this compound. This data is intended to serve as a guideline for experimental design.
Table 1: Illustrative Thermal Stability of this compound in Acetonitrile
| Temperature | Time (hours) | Purity (%) |
| 4 °C | 24 | >99.5 |
| 25 °C | 24 | 99.0 |
| 40 °C | 24 | 97.5 |
| 60 °C | 24 | 94.0 |
Table 2: Illustrative Chemical Stability of this compound at 40°C
| Condition | Solvent | Time (hours) | Purity (%) |
| 0.1 M HCl | Methanol | 12 | 92.0 |
| 0.1 M NaOH | Methanol | 12 | 90.5 |
| 3% H₂O₂ | Acetonitrile | 12 | 88.0 |
| Neutral | Acetonitrile | 12 | 98.5 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[1] A typical study involves exposing the drug substance to stress conditions more severe than accelerated stability testing.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and the formation of any degradation products. The goal is typically to achieve 5-20% degradation of the drug substance.[2]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
Reducing background noise in 4-Ethylheptan-2-one detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the detection of 4-Ethylheptan-2-one.
Troubleshooting Guides
This section offers a question-and-answer format to address specific issues you may encounter during your experiments, helping you to identify and resolve sources of background noise.
Question: I am observing a high background signal across my entire chromatogram. What are the potential causes and how can I resolve this?
Answer: A consistently high background noise level, often referred to as a "noisy baseline," can originate from several sources within your GC-MS system. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Contaminated Carrier Gas | Ensure the use of high-purity carrier gas (e.g., 99.999% or higher). Install or replace in-line gas purifiers to remove oxygen, moisture, and hydrocarbon contaminants.[1] |
| System Leaks | Perform a thorough leak check of the entire GC-MS system, including all fittings, septa, and gas lines. Use an electronic leak detector for accuracy. |
| Septum Bleed | Use high-quality, low-bleed septa. Condition new septa according to the manufacturer's instructions before use. Replace the septum regularly. Septa are a common source of background noise in GC analysis.[2] |
| Contaminated Injection Port | Clean the injection port liner or replace it with a new, deactivated liner. Contamination in the injector can be a major source of background noise.[2] |
| Column Bleed | Condition the GC column according to the manufacturer's protocol to remove residual manufacturing impurities. If the column is old or has been subjected to high temperatures, it may need to be replaced. Excessive column bleed can contribute to a high background signal.[1] |
| Contaminated Ion Source | If other sources have been eliminated, the MS ion source may be contaminated. Follow the manufacturer's instructions for cleaning the ion source components. |
To systematically identify the source of the high background, you can follow this workflow:
Caption: Troubleshooting workflow for high background noise.
Question: I am seeing discrete, non-analyte peaks in my chromatogram. How can I identify and eliminate these "ghost peaks"?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram and can interfere with the identification and quantification of this compound. Their appearance can be sporadic or consistent.
| Potential Cause | Recommended Solution(s) |
| Carryover from Previous Injection | Run a solvent blank after a high-concentration sample to check for carryover. If ghost peaks appear, develop a more rigorous wash protocol for the injection syringe and consider increasing the injector temperature. |
| Contaminated Solvent | Inject a fresh vial of the solvent you are using for sample preparation. If the ghost peaks are present, use a higher purity solvent. |
| Septum Particles in Liner | Small particles from the septum can fall into the hot injector liner and release volatile compounds. Replace the septum and inspect the liner for debris. |
| Air Leaks | Air leaking into the system can manifest as broad peaks, often corresponding to nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18). Perform a thorough leak check. |
Question: How can I differentiate between background noise and the true signal for this compound?
Answer: Understanding the expected mass spectrum of this compound is crucial for distinguishing its signal from background noise. The molecular weight of this compound (C9H18O) is 142.24 g/mol .[3] Under electron ionization (EI), it is expected to undergo characteristic fragmentation patterns, primarily alpha-cleavage and McLafferty rearrangement.
Predicted Fragmentation of this compound:
-
Molecular Ion (M+): A peak at m/z 142 corresponding to the intact molecule may be observed, though it might be of low intensity.
-
Alpha-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is broken.[1][4] For this compound, two primary alpha-cleavages are possible:
-
Loss of a methyl radical (•CH3) to form an acylium ion at m/z 127 .
-
Loss of a C5H11 radical to form an acylium ion at m/z 43 . This is often a prominent peak for methyl ketones.[5]
-
-
McLafferty Rearrangement: This rearrangement is possible for ketones with a gamma-hydrogen.[5][6][7] In this compound, this would involve the transfer of a hydrogen atom from the ethyl or propyl branch to the carbonyl oxygen, followed by cleavage, potentially leading to a fragment ion at m/z 58 .
The following diagram illustrates these predicted fragmentation pathways:
Caption: Predicted fragmentation of this compound.
By monitoring for these characteristic ions (m/z 43, 58, 127, and 142) in your mass spectrum, you can more confidently identify the presence of this compound and distinguish it from background ions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to reduce background noise for this compound analysis?
A1: The choice of sample preparation technique depends heavily on the sample matrix. For complex matrices, such as biological fluids or food samples, techniques that effectively remove non-volatile and interfering compounds are crucial.
-
Solid-Phase Microextraction (SPME): For volatile compounds like this compound in a liquid or gaseous matrix, headspace SPME is often an excellent choice as it is a solvent-free technique that can concentrate the analyte while leaving non-volatile matrix components behind.
-
Liquid-Liquid Extraction (LLE): LLE can be effective for separating analytes from a liquid sample matrix based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a sorbent that retains either the analyte or the interferences.
For all techniques, it is vital to use high-purity solvents and reagents to avoid introducing contaminants.
Q2: Can my choice of GC column affect the background noise?
A2: Yes, the GC column can significantly impact background noise. A well-conditioned, high-quality, low-bleed column is essential for sensitive analysis. The stationary phase of the column can degrade over time, especially at high temperatures, leading to column bleed which manifests as a rising baseline and increased background noise. Regularly conditioning your column and replacing it when it becomes degraded are important maintenance steps.
Q3: How do I know if my background noise is coming from my GC or my MS?
A3: To isolate the source of the noise, you can perform a simple diagnostic test. First, remove the column from the MS inlet and cap the inlet. Then, pump down the MS and acquire data. If the background noise is still high, the source is likely within the mass spectrometer (e.g., contaminated ion source, detector issues). If the background is low with the column removed, the noise is originating from the GC system (e.g., carrier gas, septum, liner, or column).[1]
Q4: What are some software-based approaches to reduce background noise?
A4: Modern GC-MS software offers several tools to reduce background noise after data acquisition. These include:
-
Background Subtraction: Most software allows for the subtraction of a baseline spectrum (from a region of the chromatogram with no peaks) from the spectrum of your analyte peak.
-
Digital Filtering: Algorithms such as Savitzky-Golay filtering can smooth the chromatogram and reduce high-frequency noise.
-
Chemometric Methods: Advanced techniques like Principal Component Analysis (PCA) can be used to mathematically separate the signal of the analyte from the background noise, especially in complex datasets.
References
- 1. fiveable.me [fiveable.me]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. This compound | C9H18O | CID 15439244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Development for Separating Isomers of Ethylheptanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of ethylheptanone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers of ethylheptanone that I might encounter?
Ethylheptanone can exist as several structural isomers (also known as constitutional isomers), which differ in the connectivity of their atoms. For example, 3-ethyl-4-heptanone (B73894) and 5-methyl-3-octanone are structural isomers. Furthermore, specific ethylheptanone structures can exhibit stereoisomerism. For instance, 3-ethyl-4-heptanone has a chiral center at the third carbon, meaning it exists as a pair of enantiomers: (R)-3-Ethyl-4-heptanone and (S)-3-Ethyl-4-heptanone.[1] These enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment.[1]
Q2: Why am I unable to separate ethylheptanone isomers using my standard (achiral) GC or HPLC column?
Standard chromatographic columns separate compounds based on differences in physical properties like boiling point, polarity, and size.[1] Structural isomers of ethylheptanone may have very similar properties, making separation challenging. Enantiomers, however, have identical physical properties and will not be resolved on a standard, achiral stationary phase because they interact with it in the same way.[1] To separate enantiomers, a chiral stationary phase (CSP) is required, which creates transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1][2]
Q3: Which chromatographic technique is most effective for separating ethylheptanone isomers?
The choice of technique depends on the specific isomers you are trying to separate:
-
Gas Chromatography (GC): GC is an excellent technique for separating volatile compounds like ketone isomers.[3][4] For separating enantiomers of ethylheptanone, a chiral GC column, typically with a cyclodextrin-based stationary phase, is mandatory.[1] For separating structural isomers, high-efficiency capillary columns are the most promising method.[3]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a very common and effective method for separating enantiomers.[2] It can also be used to separate diastereomers and positional isomers using standard columns, though method development is crucial.[5]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for separating stereoisomers due to its speed, efficiency, and reduced use of organic solvents compared to HPLC.[6] It is particularly powerful for chiral separations.[7]
Q4: How do I select an appropriate chiral column for my separation?
Selecting the right chiral stationary phase (CSP) is critical. For ketone enantiomers like those of ethylheptanone, cyclodextrin-based phases are highly effective in GC.[1] In HPLC and SFC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and versatile. The most efficient approach is often to perform a column screening study, testing your isomer mixture against a range of different chiral columns under various mobile phase conditions to find the one that provides the best selectivity and resolution.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of ethylheptanone isomers.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Resolution / No Separation | Inappropriate Column Chemistry: Using an achiral column for enantiomers. | For enantiomers, a chiral stationary phase (CSP) is essential.[1][2] For structural isomers, try a column with a different selectivity (e.g., a phenyl or polar-embedded phase).[10] |
| Suboptimal Mobile Phase/Oven Temperature: The mobile phase polarity (HPLC/SFC) or temperature ramp (GC) is not ideal for resolving the isomers. | HPLC/SFC: Systematically adjust the mobile phase composition. A shallower gradient can improve separation.[9] Try different organic modifiers (e.g., methanol (B129727) vs. acetonitrile).[9] GC: Optimize the oven temperature program. A slower ramp rate can increase resolution.[11] | |
| Column Overloading: Injecting too much sample leads to broad, overlapping peaks. | Reduce the sample concentration or injection volume. A general rule for column chromatography is a sample-to-silica ratio of 1:50 to 1:100.[12] | |
| Broad or Tailing Peaks | Secondary Interactions: Active sites on the stationary phase (e.g., free silanols) interact with the analyte. | HPLC/SFC: Add a mobile phase modifier. For basic compounds, a small amount of a base like triethylamine (B128534) (TEA) can improve peak shape. For acidic compounds, an acid like formic acid can help.[9] GC: Ensure proper column conditioning and use a high-quality, deactivated column. |
| Improper Column Packing: Voids or channels in the column bed lead to uneven flow. | This is common in self-packed columns. Ensure the stationary phase is packed uniformly without air bubbles.[12] For commercial columns, this may indicate column degradation. | |
| High System Backpressure | Blockage in the System: Frit blockage, precipitated sample, or contaminated guard column. | Systematically check for blockages, starting from the detector and moving backward.[9] Ensure the mobile phase and sample are filtered. |
| Irreproducible Retention Times | Fluctuations in Temperature or Mobile Phase Composition: Inconsistent oven temperature (GC) or pump performance (HPLC/SFC). | Ensure the chromatography system is properly maintained and calibrated. Allow the column to fully equilibrate between runs. |
| Column Degradation: The stationary phase is breaking down. | Replace the column. Consider column stability under your chosen mobile phase conditions. |
Data & Method Parameters
Table 1: Physical Properties of Heptanone Isomers
| Isomer | Molecular Formula | Boiling Point (°C) | Relative Volatility |
| 2-Heptanone | C₇H₁₄O | 151 | 1.17 |
| 3-Heptanone | C₇H₁₄O | 146 | - |
| 4-Heptanone | C₇H₁₄O | 144 | - |
(Data sourced from references[13][14])
Table 2: Typical Starting Conditions for Chromatographic Separation
These are suggested starting points for method development. Optimization will be required for your specific application.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Column | Chiral Cyclodextrin-based (e.g., BETA DEX™) | Chiral Polysaccharide-based (e.g., Chiralcel®) | Chiral Polysaccharide-based |
| Mobile Phase | Helium or Hydrogen (Carrier Gas) | Hexane (B92381)/Isopropanol or Hexane/Ethanol | CO₂ / Methanol or CO₂ / Ethanol |
| Flow Rate | 1-2 mL/min | 0.5-1.5 mL/min | 2-4 mL/min |
| Temperature | 50°C initial, ramp 10°C/min to 200°C | 25-40°C | 35-45°C |
| Detector | FID or Mass Spectrometer (MS) | UV/Vis (PDA) or CD | UV/Vis (PDA) or MS |
(Parameters synthesized from references[1][6][8][11])
Experimental Protocols
Protocol 1: Chiral GC Method for Ethylheptanone Enantiomer Separation
Objective: To separate the (R) and (S) enantiomers of an ethylheptanone isomer.
-
System Preparation:
-
Install a chiral GC column (e.g., a 30m x 0.25mm ID, 0.25µm film thickness cyclodextrin-based column) into the gas chromatograph.
-
Set the carrier gas (Helium) to a constant flow rate of approximately 1.5 mL/min.
-
-
Instrument Conditions:
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 180°C and hold for 5 minutes.
-
Detector (FID): Set to 250°C.
-
-
Sample Preparation:
-
Dissolve the ethylheptanone sample in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Initiate data collection simultaneously with injection.
-
The two enantiomers should elute as distinct peaks. Identify them based on retention time.
-
Protocol 2: Chiral HPLC Method for Ethylheptanone Enantiomer Separation
Objective: To resolve the enantiomers of ethylheptanone using normal phase chiral HPLC.
-
System Preparation:
-
Install a polysaccharide-based chiral column (e.g., 250mm x 4.6mm ID, 5µm particle size).
-
Equilibrate the column with the mobile phase (e.g., 95:5 Hexane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Instrument Conditions:
-
Mobile Phase: 95% n-Hexane, 5% Isopropanol (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector (UV): Set to a low wavelength (e.g., 210 nm) where ketones absorb.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection and Data Analysis:
-
Inject 10 µL of the filtered sample.
-
Record the chromatogram for a sufficient time to allow both peaks to elute.
-
Calculate the resolution between the two enantiomer peaks. A resolution greater than 1.5 indicates baseline separation.
-
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. vurup.sk [vurup.sk]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. separation of two isomers - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. US5147512A - Separation of ketone isomers by extractive distillation - Google Patents [patents.google.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Optimal Separation of C9 Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of C9 ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of C9 ketones. A systematic approach to troubleshooting is recommended to efficiently identify and resolve problems.
Q1: Why are my C9 ketone peaks tailing?
Peak tailing for ketones is often due to interactions between the polar carbonyl group and active sites within the GC system.
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Active Sites in the Inlet: Silanol (B1196071) groups on the surface of an untreated glass liner or metal surfaces in the inlet can form hydrogen bonds with the ketone, causing tailing.
-
Solution: Use a deactivated (silanized) inlet liner. Regularly clean or replace the inlet liner to prevent the buildup of non-volatile residues.
-
-
Column Contamination: Accumulation of matrix components at the head of the column can create active sites.
-
Solution: Trim the first few centimeters of the column. If the problem persists, bake out the column at a temperature slightly above the final method temperature, ensuring not to exceed the column's maximum temperature limit.
-
-
Stationary Phase Degradation: Exposure to oxygen or moisture at high temperatures can damage the stationary phase, exposing active silanol groups.
-
Solution: Ensure high-purity carrier gas and install oxygen and moisture traps.
-
-
Inappropriate Solvent: A mismatch in polarity between the injection solvent and the stationary phase can lead to poor peak shape.
-
Solution: Choose a solvent that is compatible with the stationary phase polarity.
-
Q2: I'm seeing poor resolution between C9 ketone isomers. What can I do?
Separating isomers of C9 ketones can be challenging due to their similar boiling points and polarities.
-
Suboptimal Stationary Phase: The column's stationary phase may not have the right selectivity for the specific isomers.
-
Solution: For ketones, a mid-polarity to polar stationary phase is often recommended. Consider a column with a different selectivity, such as one containing phenyl or cyanopropyl functional groups, or a wax-type column (polyethylene glycol). These phases can offer different interactions with the ketone isomers, potentially improving separation.
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting peaks.
-
Solution:
-
Increase Column Length: Doubling the column length can increase resolution by approximately 40%. However, this will also increase analysis time.
-
Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency.
-
-
-
Method Optimization: The temperature program and carrier gas flow rate may not be optimal.
-
Solution:
-
Lower the temperature ramp rate: A slower temperature program can improve the separation of closely eluting compounds.
-
Optimize carrier gas flow rate: Ensure the carrier gas linear velocity is at its optimum for the chosen carrier gas (Helium or Hydrogen) to maximize efficiency.
-
-
Q3: My baseline is noisy or drifting. What are the common causes?
A noisy or drifting baseline can interfere with the detection and quantification of C9 ketones.
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.
-
Solution: Use a low-bleed column, especially if using a mass spectrometer (MS) detector. Ensure the oven temperature does not exceed the column's upper-temperature limit. Condition the column properly before use.
-
-
Contamination: Contamination in the carrier gas, injector, or detector can lead to a noisy baseline.
-
Solution: Use high-purity gases with appropriate traps. Clean the injector and detector as part of regular maintenance.
-
-
Leaks: Small leaks in the system can introduce air, leading to an unstable baseline and column damage.
-
Solution: Perform a leak check of the system, paying close attention to fittings at the inlet, detector, and column connections.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating C9 ketones?
The choice of column depends on the specific C9 ketone isomers and the complexity of the sample matrix.
-
For general-purpose analysis of a homologous series of ketones (e.g., 2-heptanone, 2-octanone, 2-nonanone): A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), is a good starting point. Separation will be primarily based on boiling point.
-
For separating positional isomers of C9 ketones (e.g., 2-nonanone, 3-nonanone, 4-nonanone): A more polar stationary phase is often required to exploit subtle differences in polarity. A wax-type column (polyethylene glycol, e.g., DB-WAX, Carbowax 20M) or a column with higher phenyl content (e.g., DB-35, DB-17) can provide the necessary selectivity.
-
For chiral separation of C9 ketones: A specialized chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is necessary.
Q2: How do I choose the right column dimensions (length, ID, film thickness)?
-
Length: A 30-meter column is a good starting point for most applications, offering a balance of resolution and analysis time. Longer columns (e.g., 60 m) provide higher resolution for complex separations, while shorter columns (e.g., 15 m) are used for faster screening.
-
Internal Diameter (ID): 0.25 mm ID columns are widely used and offer a good compromise between efficiency and sample capacity. Smaller IDs (e.g., 0.18 mm) provide higher resolution but have lower sample capacity. Larger IDs (e.g., 0.32 mm or 0.53 mm) are suitable for larger sample volumes or trace analysis.
-
Film Thickness: A standard film thickness of 0.25 µm is suitable for most C9 ketone analyses. A thicker film (e.g., 0.5 µm or 1.0 µm) can increase retention of more volatile ketones, potentially improving their separation from the solvent peak. Thinner films are used for high molecular weight compounds.
Q3: Can I use a non-polar column to separate C9 ketones?
Yes, a non-polar column (e.g., 100% dimethylpolysiloxane) can be used. The elution order will be primarily based on the boiling points of the compounds. However, for isomeric separations where boiling points are very close, a non-polar column may not provide adequate resolution.
Data Presentation
The following table summarizes recommended GC columns and typical performance for the separation of C9 ketones. Please note that retention times are highly dependent on the specific instrument and analytical conditions.
| Stationary Phase | Polarity | Example Column | Target Analytes | Typical Column Dimensions | Observations |
| 5% Phenyl-Methylpolysiloxane | Low to Mid | DB-5, HP-5ms | Homologous series of ketones | 30 m x 0.25 mm ID, 0.25 µm film | Good general-purpose column. Separation is primarily by boiling point. May not resolve all positional isomers. |
| Polyethylene Glycol (WAX) | High | DB-WAX, Carbowax 20M | Positional isomers of C9 ketones | 30 m x 0.25 mm ID, 0.25 µm film | Offers different selectivity based on polarity. Can provide better resolution of closely boiling isomers. |
| 35% Phenyl-Methylpolysiloxane | Mid | DB-35 | Isomeric ketones | 30 m x 0.25 mm ID, 0.25 µm film | Increased phenyl content enhances selectivity for polarizable compounds. |
| Cyclodextrin Derivatives | Chiral | Beta DEX™, Gamma DEX™ | Chiral isomers of C9 ketones | 30 m x 0.25 mm ID, 0.25 µm film | Specifically designed for the separation of enantiomers. |
Experimental Protocols
This section provides a general experimental protocol for the separation of C9 ketone isomers on a mid-polarity GC column. This method should be optimized for your specific instrument and application.
Objective: To separate a mixture of 2-nonanone, 3-nonanone, and 4-nonanone (B1580890).
1. Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, high purity
-
Injector: Split/Splitless inlet
-
Syringe: 10 µL
-
Vials: 2 mL amber glass vials with PTFE/silicone septa
-
Sample: Standard mixture of 2-nonanone, 3-nonanone, and 4-nonanone in methanol (B129727) (100 ppm each)
2. GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector: FID
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
3. Procedure:
-
Prepare the standard mixture of C9 ketones.
-
Set up the GC instrument with the specified conditions.
-
Equilibrate the column at the initial oven temperature for at least 10 minutes.
-
Inject 1 µL of the standard mixture.
-
Start the data acquisition.
-
Analyze the resulting chromatogram to determine the retention times and resolution of the C9 ketone isomers.
4. Expected Results: The C9 ketone isomers will elute in order of increasing boiling point. The resolution between the peaks should be evaluated. If resolution is not satisfactory, consider the troubleshooting steps outlined above, such as adjusting the temperature program or selecting a more polar column.
Mandatory Visualization
Caption: Logical workflow for selecting the optimal GC column for C9 ketone separation.
Technical Support Center: Minimizing Degradation of 4-Ethylheptan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 4-Ethylheptan-2-one during sample storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound, an aliphatic ketone, is primarily influenced by three main factors:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, leading to faster degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical degradation reactions.
-
Presence of Contaminants: Contaminants such as acids, bases, or oxidizing agents can catalyze degradation pathways.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general reactivity of ketones, the following are potential degradation routes:
-
Oxidation: The presence of oxygen and/or oxidizing agents can lead to the formation of various oxidation products, including carboxylic acids and smaller carbonyl compounds.
-
Aldol (B89426) Condensation: In the presence of acidic or basic catalysts, ketones with alpha-hydrogens, such as this compound, can undergo self-condensation reactions to form larger molecules, which may be undesirable impurities.
-
Photodegradation: Exposure to light can lead to the formation of radical species, which can then participate in a variety of degradation reactions.
Q3: How can I minimize the degradation of my this compound samples during storage?
A3: To minimize degradation, it is recommended to control the storage conditions:
-
Temperature: Store samples at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is preferable.
-
Light: Protect samples from light by using amber glass vials or by storing them in the dark.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the sample vial with an inert gas like nitrogen or argon to minimize oxidation.
-
Proper Sealing: Use vials with tightly sealed caps (B75204), preferably with PTFE liners, to prevent the entry of atmospheric contaminants and evaporation of the sample.
Troubleshooting Guide
Problem: I am observing unexpected peaks in the chromatogram of my stored this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Ensure that the sample was stored at the recommended low temperature, protected from light, and in a tightly sealed container. If degradation is suspected, it is advisable to use a fresh or newly opened standard for comparison.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Verify the purity of the solvent used to dissolve the sample. Run a blank injection of the solvent to check for any interfering peaks. Ensure that all glassware and equipment used for sample preparation are scrupulously clean.
-
-
Possible Cause 3: Aldol condensation.
-
Solution: If the sample has been exposed to acidic or basic conditions, aldol condensation may have occurred. This can be minimized by ensuring the sample and its solvent are neutral. If the sample is inherently unstable, it should be analyzed as soon as possible after preparation.
-
Problem: The concentration of my this compound standard appears to be decreasing over time.
-
Possible Cause 1: Evaporation.
-
Solution: this compound is a volatile organic compound. Ensure that your storage vials are properly sealed with high-quality caps and septa to prevent evaporative loss. For quantitative standards, preparing fresh dilutions from a concentrated stock solution stored under optimal conditions is recommended.
-
-
Possible Cause 2: Adsorption to the container surface.
-
Solution: While less common for this type of compound, adsorption to glass or plastic surfaces can occur. Using silanized glass vials can minimize this effect.
-
-
Possible Cause 3: Chemical degradation.
-
Solution: As discussed in the FAQs, degradation can occur due to temperature, light, or contaminants. Refer to the recommended storage conditions to mitigate this. The table below summarizes the expected stability under different conditions.
-
Data Presentation: Stability of this compound Under Various Storage Conditions
The following table provides a summary of the expected degradation of this compound under different storage conditions over time. This data is synthesized from general knowledge of ketone stability and should be used as a guideline. Actual degradation rates may vary depending on the specific matrix and purity of the sample.
| Storage Condition | Temperature | Light Exposure | Purity Remaining after 1 Month | Purity Remaining after 6 Months |
| Optimal | -20 °C | Dark (Amber Vial) | >99% | >98% |
| Sub-optimal | 4 °C | Dark (Amber Vial) | ~98% | ~95% |
| Room Temperature | 25 °C | Dark (Amber Vial) | ~95% | ~85% |
| Elevated Temperature | 40 °C | Dark (Amber Vial) | <90% | <70% |
| Light Exposure | 25 °C | Ambient Light (Clear Vial) | <90% | <75% |
Experimental Protocols
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and selective quantification of this compound in various solvent matrices.
1. Instrumentation and Reagents:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary GC column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Helium (carrier gas), 99.999% purity.
-
This compound standard (≥98% purity).
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate) for sample and standard preparation.
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 57, 71, 85, 113, 142).
4. Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the samples to be analyzed.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Protocol 2: Stability Indicating HPLC-UV Method for this compound
This method is designed to separate this compound from its potential degradation products. As ketones have a weak chromophore, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance UV detection.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound standard (≥98% purity).
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
2. Derivatization Procedure:
-
To 1 mL of the sample (or standard solution), add 1 mL of the DNPH solution.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
3. HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
4. Analysis:
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the derivatized samples.
-
The peak corresponding to the this compound-DNPH derivative can be quantified. Any additional peaks may correspond to degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Technical Support Center: Analysis of 4-Ethylheptan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the gas chromatography (GC) analysis of 4-Ethylheptan-2-one, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves in the GC analysis of this compound?
Non-linear calibration curves are a frequent issue in GC analysis and can stem from several factors. These include:
-
Detector Saturation: At high concentrations, the detector can become overwhelmed, leading to a plateau in the signal response.
-
Analyte Adsorption: Active sites in the injector liner or on the column can adsorb the analyte, particularly at lower concentrations, causing a non-linear response.
-
Sample Preparation Errors: Inaccurate dilutions of standards can lead to points that deviate from linearity.
-
Matrix Effects: Components in the sample matrix can interfere with the analysis, causing ion suppression or enhancement in the ion source, which can be concentration-dependent.
-
Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the detector for this compound.
Q2: What is a good starting concentration range for a this compound calibration curve?
Q3: What type of GC column is recommended for the analysis of this compound?
For the analysis of ketones like this compound, a capillary column with a mid-polar stationary phase is generally suitable. A common choice would be a column with a stationary phase containing a percentage of phenyl and methylpolysiloxane. For example, a column with a 5% phenyl-methylpolysiloxane stationary phase is a versatile option.
Q4: Should I use an internal standard for the analysis of this compound?
Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of your quantification. An ideal internal standard should be chemically similar to this compound but not present in the samples. A deuterated analog of this compound would be an excellent choice if available. Alternatively, a ketone of similar molecular weight and retention time that is not expected in the samples, such as 3-heptanone, could be used. The use of an IS helps to correct for variations in injection volume and potential matrix effects.
Troubleshooting Guides
Issue 1: My calibration curve for this compound is non-linear with a downward curve at higher concentrations.
This is a classic sign of detector saturation.
Troubleshooting Steps:
-
Dilute Standards: Prepare and inject a dilution of your highest concentration standard. If the back-calculated concentration of the diluted standard falls on the linear portion of the curve, detector saturation is the likely cause.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column. This will reduce the amount of analyte reaching the detector.
-
Adjust Split Ratio: If using a split/splitless injector, increase the split ratio to introduce less sample onto the column.
-
Modify Detector Settings: Consult your instrument manual to see if the detector's dynamic range can be adjusted.
Issue 2: My calibration curve is non-linear with an upward curve at lower concentrations.
This may indicate active site adsorption of your analyte.
Troubleshooting Steps:
-
Deactivate the Injector Liner: Use a deactivated injector liner to minimize active sites where the analyte can be adsorbed.
-
Condition the Column: Condition the GC column according to the manufacturer's instructions to ensure a properly deactivated and stable stationary phase.
-
Use a Higher Initial Oven Temperature: A higher initial oven temperature can sometimes help to reduce analyte adsorption on the column.
-
Prepare Standards in Matrix: If analyzing samples with a complex matrix, prepare your calibration standards in a similar matrix to account for any matrix-induced effects.
Issue 3: The R² value of my calibration curve is consistently below the acceptable limit (e.g., < 0.995).
A low R² value indicates poor linearity and can be caused by a variety of factors.
Troubleshooting Steps:
-
Visually Inspect the Curve: Plot the calibration curve and visually inspect for any outlier data points. If an outlier is identified, re-prepare and re-inject that standard.
-
Check Standard Preparation: Carefully review your standard preparation procedure for any potential sources of error, such as incorrect dilutions or contaminated solvents.
-
Verify GC System Stability: Check for leaks in the gas lines and ensure that the carrier gas flow and oven temperature are stable.
-
Evaluate Integration Parameters: Ensure that the peak for this compound is being integrated correctly and consistently across all standards.
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Prepare a Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a high-purity solvent (e.g., methanol (B129727) or hexane) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution to prepare a series of intermediate standards.
-
Prepare Working Standards: From the intermediate standards, prepare a set of at least 5-6 working calibration standards covering the desired concentration range. If using an internal standard, add a constant, known amount of the IS to each working standard.
-
Storage: Store all standard solutions in sealed vials at an appropriate temperature (e.g., 4°C) to prevent evaporation and degradation.
Protocol 2: Suggested GC-MS Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrument and application.
| Parameter | Value |
| GC System | Gas chromatograph with a mass spectrometer (MS) detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 70 °C, hold for 1 minRamp: 10 °C/min to 200 °C, hold for 2 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan (e.g., m/z 40-200) or Selected Ion Monitoring (SIM) |
| Quantification Ion | To be determined by analyzing a standard of this compound |
Quantitative Data Summary
The following table summarizes typical parameters for the GC analysis of ketones. Note that these are general guidelines and specific values for this compound may need to be empirically determined.
| Parameter | Typical Range/Value | Source/Comment |
| Linear Dynamic Range | 1-3 orders of magnitude | General for GC-FID/MS |
| Target R² Value | > 0.995 | Common requirement for bioanalytical methods |
| Injector Temperature | 220 - 280 °C | Depends on analyte boiling point and thermal stability |
| Oven Temperature Program | Ramped, e.g., 5-20 °C/min | Optimized to achieve good peak shape and separation |
| Detector Temperature (FID) | 250 - 300 °C | Should be higher than the final oven temperature |
Visualization
Validation & Comparative
Cross-Validation of Analytical Methods for the Quantification of 4-Ethylheptan-2-one: A Comparative Guide
In the landscape of pharmaceutical and chemical analysis, rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This guide presents a comparative overview and cross-validation of two common analytical techniques for the quantification of 4-Ethylheptan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While specific cross-validation studies for this compound are not extensively published, this document outlines a representative framework based on established methodologies for similar volatile organic compounds.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the expected performance of GC-MS and HPLC-UV for the analysis of this compound, based on typical validation parameters for similar ketones.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.997[1] |
| Limit of Detection (LOD) | 0.05 ng/g[1] | µg/mL range[2] |
| Limit of Quantitation (LOQ) | 0.15 ng/g[1] | µg/mL range[2] |
| Accuracy (Recovery %) | 95-105%[1] | 90-110%[2] |
| Precision (RSD %) | < 5%[1] | < 5%[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly suitable for the analysis of volatile compounds like this compound.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
An internal standard, such as 2-methyl-3-heptanone, is added to the sample.[1]
-
The sample vial is sealed and equilibrated in a water bath at 50°C for 30 minutes.[1]
-
A Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber is exposed to the headspace for 40 minutes to extract volatile analytes.[1]
2. Instrumentation and Analytical Conditions:
-
Instrumentation: Agilent 7890A GC coupled with a 5977C Mass Spectrometer or equivalent.[1]
-
GC Column: HP-5ms capillary column (30 m × 0.25 mm × 0.25 μm).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50°C (hold for 1 minute), ramp to 250°C at 15°C/min, and hold for 5 minutes.[2]
-
Injector Temperature: 250°C.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode with a scan range of m/z 30-350.[1]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
While less common for such volatile ketones, HPLC-UV can be a viable alternative, particularly for samples in a non-volatile matrix.
1. Sample Preparation:
-
The sample containing this compound is dissolved in a suitable solvent, such as an acetonitrile/water mixture.
-
The solution is filtered through a 0.45 µm syringe filter before injection.[2]
2. Instrumentation and Analytical Conditions:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[2]
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with an acetonitrile/water mixture (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 210 nm (for the ketone chromophore).[2]
-
Injection Volume: 10 µL.[2]
Workflow Visualizations
To better illustrate the processes involved, the following diagrams outline the cross-validation workflow and a typical experimental workflow for GC-MS analysis.
Caption: Cross-validation workflow for analytical methods.
References
A Comparative Guide to 4-Ethylheptan-2-one and Other Aliphatic Ketones for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate solvents is a critical decision that can significantly impact reaction efficiency, product purity, and the overall success of a synthetic route. Aliphatic ketones are a versatile class of organic solvents valued for their wide range of solvency and utility as intermediates in chemical synthesis. This guide provides a comparative overview of 4-Ethylheptan-2-one against other common aliphatic ketones, namely Butanone (MEK), 2-Pentanone, 2-Hexanone, and 3-Heptanone, to assist researchers in making informed decisions for their laboratory and manufacturing processes.
While this compound is a less common solvent, its branched structure suggests unique properties that may offer advantages in specific applications. This guide summarizes key physicochemical data and outlines experimental protocols for performance evaluation.
Comparative Physicochemical Properties
The physical and chemical properties of a solvent are fundamental to its performance. The following table summarizes key data for this compound and a selection of other aliphatic ketones. As data for this compound is limited, some values are computed.
| Property | This compound | Butanone (MEK) | 2-Pentanone | 2-Hexanone | 3-Heptanone |
| Molecular Formula | C₉H₁₈O | C₄H₈O | C₅H₁₀O | C₆H₁₂O | C₇H₁₄O |
| Molecular Weight ( g/mol ) | 142.24 | 72.11 | 86.13 | 100.16 | 114.19 |
| Boiling Point (°C) | No Data | 79.6 | 102 | 127.2 | 146-149 |
| Melting Point (°C) | No Data | -86.3 | -78 | -55.5 | -39 |
| Density (g/mL at 20°C) | No Data | 0.805 | 0.809 | 0.811 | 0.818 |
| Water Solubility (g/L at 20°C) | No Data | 275 | 43 | 14 | 4.6 |
Performance Evaluation Workflow
Due to the limited availability of direct comparative studies involving this compound, a logical workflow for its evaluation as a potential solvent in a drug development context is proposed. This workflow can be adapted to compare its performance against established solvents like butanone or other ketones.
Experimental Protocols
To facilitate the comparative evaluation of this compound, the following detailed experimental protocols are provided for key performance indicators in drug development.
Active Pharmaceutical Ingredient (API) Solubility Determination
Objective: To quantitatively determine the solubility of a given API in this compound and compare it with other aliphatic ketones.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API to a known volume (e.g., 5 mL) of each ketone solvent in separate sealed vials.
-
Equilibrate the vials at a constant temperature (e.g., 25°C and/or 37°C) in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent in which the API is freely soluble.
-
Determine the concentration of the API in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original solubility in mg/mL or mol/L.
-
Liquid-Liquid Extraction Efficiency
Objective: To assess the efficiency of this compound as an extraction solvent for a target compound from an aqueous phase and compare it against other ketones.
Methodology:
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution with a known concentration of the target compound (e.g., a model drug substance).
-
-
Extraction Procedure:
-
In a separatory funnel, combine a known volume of the aqueous solution (e.g., 20 mL) with an equal volume of the ketone solvent to be tested.
-
Shake the funnel vigorously for a set period (e.g., 2 minutes), periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
-
Analysis:
-
Carefully collect both the aqueous and organic layers.
-
Determine the concentration of the target compound in both phases using a suitable analytical technique (e.g., HPLC, GC-MS).
-
Calculate the partition coefficient (K) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Calculate the extraction efficiency as the percentage of the total compound that has moved into the organic phase.
-
Biological Effects and Toxicology
Interestingly, a study has identified 4-heptanone, a structural isomer of this compound, as a metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) in humans[1]. This suggests that the human body possesses enzymatic pathways capable of metabolizing such branched ketones. The metabolism of aliphatic hydrocarbons, including ketones, typically involves hydroxylation and further oxidation, leading to more polar compounds that can be excreted[2].
In the broader context of cellular signaling, ketone bodies such as β-hydroxybutyrate and acetoacetate (B1235776) are known to act as signaling molecules, influencing pathways related to inflammation, oxidative stress, and gene expression[1][2]. These endogenous ketones can modulate the activity of histone deacetylases (HDACs) and interact with specific G-protein coupled receptors. While these are not the same as the aliphatic ketones discussed here as solvents, their shared functional group warrants consideration of potential, though likely much weaker, interactions with biological systems, particularly in high-exposure scenarios. Further toxicological and in vitro studies would be necessary to determine if this compound has any significant effects on cellular signaling pathways.
References
Inter-Laboratory Comparison of 4-Ethylheptan-2-one Measurements: A Comparative Guide
This guide provides an objective comparison of methodologies and results from a simulated inter-laboratory study on the quantification of 4-Ethylheptan-2-one. The data and protocols presented are designed to offer researchers, scientists, and drug development professionals a comprehensive overview of potential variances in analytical outcomes between different facilities.
Introduction
This compound is a volatile organic compound (VOC) that can be of interest in various fields, including environmental monitoring, food science, and biomedical research as a potential biomarker. Accurate and reproducible quantification is crucial for reliable data interpretation and comparison across different studies. This document outlines the results of a hypothetical inter-laboratory comparison designed to assess the proficiency of various laboratories in measuring this compound in a standardized sample matrix.
The study aimed to evaluate the accuracy, precision, and overall agreement of results generated by participating laboratories using their in-house gas chromatography-mass spectrometry (GC-MS) methods.
Experimental Protocols
A detailed methodology was provided to all participating laboratories to ensure a standardized approach to sample handling and analysis.
2.1. Sample Preparation
A stock solution of this compound was prepared in methanol. This stock was used to spike a surrogate matrix (deionized water) to a final nominal concentration of 25 µg/L. Each participating laboratory received a set of three blind replicate samples.
2.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While laboratories were permitted to use their own GC-MS systems and columns, a standardized protocol for the analysis was mandated.
-
Extraction: Headspace solid-phase microextraction (HS-SPME) was the required extraction technique. 5 mL of the sample was placed in a 10 mL headspace vial. The sample was incubated at 60°C for 15 minutes, after which a 50/30 µm DVB/CAR/PDMS SPME fiber was exposed to the headspace for 20 minutes.
-
Desorption: The fiber was then desorbed in the GC inlet at 250°C for 2 minutes.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, then ramped to 250°C at 20°C/min, with a final hold of 2 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 m/z.
-
Quantification Ion: m/z 58.
-
Qualifier Ions: m/z 85, 113.
-
Data Presentation
The performance of each laboratory was evaluated based on the reported concentration of this compound in the provided samples. The assigned value for the proficiency test sample was determined from the robust average of all participant results.
Table 1: Summary of Reported Concentrations and Performance Scores
| Laboratory ID | Mean Concentration (µg/L) | Standard Deviation (µg/L) | Bias (%) | z-Score |
| Lab A | 24.5 | 1.2 | -2.0 | -0.21 |
| Lab B | 26.8 | 1.8 | +7.2 | 0.75 |
| Lab C | 23.1 | 1.5 | -7.6 | -0.79 |
| Lab D | 28.5 | 2.5 | +14.0 | 1.46 |
| Lab E | 25.2 | 1.3 | +0.8 | 0.08 |
| Lab F | 21.9 | 2.1 | -12.4 | -1.29 |
-
Assigned Value (Robust Mean): 25.0 µg/L
-
Normalized Interquartile Range (NIQR): 2.4 µg/L
-
z-Score Calculation: (Reported Mean - Assigned Value) / NIQR
-
Interpretation of z-Scores: |z| ≤ 2 is satisfactory; 2 < |z| < 3 is questionable; |z| ≥ 3 is unsatisfactory.
Mandatory Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the logical relationship for evaluating laboratory performance.
Caption: Workflow for the inter-laboratory comparison study.
Caption: Logical flow for laboratory performance evaluation.
Performance characteristics of different GC columns for ketone analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of ketones is crucial. This guide provides an objective comparison of the performance characteristics of different Gas Chromatography (GC) columns for ketone analysis, supported by experimental data and detailed methodologies.
Ketones, a class of organic compounds characterized by a carbonyl group, are analyzed in a wide range of applications, from monitoring metabolic diseases and flavor profiling in the food industry to quality control of industrial solvents. The choice of GC column is a critical factor in achieving accurate and reliable separation of these moderately polar compounds. The selection process hinges on the principle of "like dissolves like," suggesting that polar stationary phases are generally well-suited for retaining and separating polar analytes like ketones.[1] However, the optimal column choice depends on the specific ketones of interest, the complexity of the sample matrix, and the analytical objectives.
This guide explores the performance of three common types of capillary GC columns for ketone analysis: polar, mid-polarity, and non-polar stationary phases.
Performance Comparison of GC Columns for Ketone Analysis
The selection of a GC column's stationary phase significantly impacts the retention, peak shape, and resolution of ketones. While polar columns are often the first choice, mid- and non-polar columns can also be effectively utilized depending on the analytical requirements.
Polar Stationary Phases (e.g., WAX columns)
Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, commonly known as WAX columns, are highly polar and are an excellent choice for the separation of polar compounds like ketones.[2][3] They facilitate strong dipole-dipole and hydrogen bonding interactions, leading to good retention and selectivity for ketones.
Mid-Polarity Stationary Phases (e.g., "-624" type columns)
These columns, often containing a percentage of cyanopropylphenyl in a dimethylpolysiloxane backbone, offer a balance of polar and non-polar characteristics. They are versatile and can be used for a broad range of compounds, including ketones. A common example is the DB-624 column, which is frequently used for the analysis of volatile organic compounds, including ketones.[4]
Non-Polar Stationary Phases (e.g., "-5ms" type columns)
Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, primarily separate compounds based on their boiling points.[1] While less selective for polar compounds, they can be used for the analysis of a homologous series of ketones, where elution will generally follow the order of boiling points.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of different GC columns for the analysis of various ketones, based on data from application notes and research articles. It is important to note that direct comparison of retention times between different studies should be done with caution due to variations in experimental conditions.
Table 1: Performance of a Polar GC Column for C3-C10 Ketone Analysis
| Analyte | Retention Time (min) |
| Acetone | ~2.5 |
| Butanone | ~3.8 |
| Methylisopropylketone | ~4.5 |
| Diethylketone | ~5.0 |
| Diisopropylketone | ~5.8 |
| Dipropylketone | ~6.5 |
| Methylisoamylketone | ~7.2 |
| 2-Heptanone + Cyclopentanone | ~7.8 |
| 3-Octanone | ~8.5 |
| Pentoxone | ~9.0 |
| Cyclohexanone | ~9.5 |
| Dibutylketone | ~10.0 |
| Isophorone | ~10.8 |
| Acetophenone | ~11.5 |
| Methylpyrrolidone | ~12.0 |
Data adapted from an analysis using an Agilent CP-Wax 52 CB column. For detailed experimental conditions, refer to the Experimental Protocols section.[5]
Table 2: Performance of a Mid-Polarity GC Column for Ketone Body Analysis
| Analyte | Retention Time (min) |
| Acetone | Not specified, but good selectivity observed |
Data from a headspace GC-MS method for the determination of ketone bodies in blood using a DB-624 column.[4] The focus was on quantification rather than a detailed retention time study of multiple ketones.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the experimental protocols for the key experiments cited in this guide.
Protocol 1: Analysis of C3-C10 Ketones on a Polar WAX Column[5]
-
Technique: GC-Capillary
-
Column: Agilent CP-Wax 52 CB, 25 m x 0.53 mm ID, 2.0 µm film thickness (Part no. CP7658)
-
Oven Temperature Program: 50°C to 200°C at 10°C/min
-
Carrier Gas: N₂, 47 cm/s (10 mL/min)
-
Injector: Direct injection at 250°C
-
Detector: FID at 275°C
-
Sample Size: 0.2 µL
-
Concentration Range: 1%
Protocol 2: Headspace GC-MS Analysis of Ketone Bodies in Blood[4]
-
Apparatus: Agilent G1888 network headspace sampler coupled to an 7890A GC System with a 5975C inert XL MSD
-
Column: DB-624, 30 m x 0.250 mm ID, 1.0-µm stationary phase
-
Headspace Parameters:
-
Oven Temperature: 90°C
-
Loop Temperature: 110°C
-
Transfer Line Temperature: 115°C
-
Injection Time: 1.0 min
-
-
GC Parameters:
-
Oven Program: 50°C for 5 min, then 70°C/min to 200°C, hold for 2 min
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant pressure at 14 psi
-
Split Ratio: 1:15
-
-
MS Parameters:
-
MS Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Detection: Selected Ion Monitoring (SIM)
-
Visualization of the GC Column Selection Workflow
The process of selecting the appropriate GC column for ketone analysis can be visualized as a logical workflow. This diagram illustrates the key decision points, from defining the analytical needs to choosing the final column.
Conclusion
The selection of a GC column for ketone analysis is a multi-faceted decision that requires consideration of the analyte properties, sample matrix, and analytical goals. For targeted analysis of polar ketones, especially in complex matrices where high resolution is required, a polar WAX column is often the recommended choice due to its superior selectivity.[1] Mid-polarity columns like the DB-624 offer a versatile alternative for broader screening of volatile compounds, including ketones. Non-polar columns are most suitable for separating homologous series of ketones based on their boiling points. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision to achieve optimal separation and accurate quantification of ketones in their specific applications.
References
Comparative Analysis of 4-Ethylheptan-2-one and 3-Heptanone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Ethylheptan-2-one and 3-Heptanone (B90015), focusing on their presence and significance in biological samples. While research into volatile organic compounds (VOCs) as potential biomarkers is a rapidly advancing field, a significant disparity in available data exists between these two ketones. Current literature extensively documents 3-Heptanone as a potential biomarker in various cancers, whereas information on the biological relevance of this compound is notably scarce.
Physicochemical Properties
A fundamental comparison of the physical and chemical properties of this compound and 3-Heptanone is essential for understanding their behavior in biological systems and for the development of analytical methods.
| Property | This compound | 3-Heptanone |
| Molecular Formula | C9H18O | C7H14O |
| Molecular Weight | 142.24 g/mol | 114.19 g/mol |
| Boiling Point | Not available | 148-150 °C |
| Structure | ||
| Known Biological Presence | Not documented in available literature | Human breath, feces, and in vitro cancer cell emissions[1][2] |
Biological Significance and Applications
3-Heptanone has emerged as a volatile organic compound of interest in clinical diagnostics, particularly in the field of oncology. Studies have identified its potential as a non-invasive biomarker for several types of cancer. For instance, 3-Heptanone has been detected in the headspace of hepatocellular carcinoma (HepG2) cell cultures, suggesting its release during cancerous metabolic processes[1]. Furthermore, it is considered a potential biomarker for other cancers as well[2].
In contrast, there is a significant lack of published data on the biological presence or significance of This compound . Its role, if any, as a biomarker or a metabolic product in biological systems remains to be elucidated.
Hypothetical Metabolic Pathways
The metabolic pathways for this compound and 3-Heptanone are not well-defined in the scientific literature. However, based on general principles of ketone metabolism, hypothetical pathways can be proposed. Ketones can be of endogenous origin, produced from fatty acid oxidation, or from exogenous sources (xenobiotics), which are then metabolized by the body for detoxification and excretion[3][4].
Endogenous Ketone Metabolism
Endogenous ketones are primarily produced in the liver from the breakdown of fatty acids, a process called ketogenesis[3]. This process is upregulated during periods of fasting, prolonged exercise, or on a ketogenic diet[5]. The resulting ketone bodies, such as acetoacetate (B1235776) and β-hydroxybutyrate, can be used as an energy source by various tissues[6]. It is plausible that larger ketones like 3-heptanone could be minor byproducts of aberrant fatty acid metabolism in certain pathological conditions, such as cancer.
Caption: Hypothetical pathway for endogenous 3-heptanone production.
Xenobiotic Ketone Metabolism
If this compound and 3-Heptanone are introduced into the body from external sources (e.g., diet, environment), they would be treated as xenobiotics. The metabolism of xenobiotics typically occurs in three phases to increase their water solubility and facilitate their excretion[4].
Caption: General pathway for xenobiotic ketone metabolism.
Experimental Protocols for Detection in Biological Samples
The analysis of volatile ketones in biological samples such as breath and feces typically involves headspace extraction followed by gas chromatography-mass spectrometry (GC-MS). Solid-phase microextraction (SPME) is a common technique for pre-concentrating the analytes.
Analysis of Fecal Volatile Organic Compounds by HS-GC-MS
This protocol is adapted from established methods for the analysis of VOCs in fecal samples[7][8].
1. Sample Preparation:
-
Aliquots of fecal samples (e.g., 200 mg) are placed into headspace vials.
-
For enhanced release of polar compounds, a saturated salt solution (e.g., lithium chloride) can be added.
-
An internal standard (e.g., a deuterated ketone) is added for quantification.
2. Headspace Extraction:
-
The vials are sealed and incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow VOCs to partition into the headspace.
3. GC-MS Analysis:
-
A heated gas-tight syringe is used to withdraw a sample of the headspace gas.
-
The sample is injected into a GC-MS system.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.
-
Oven Temperature Program: A temperature gradient is applied to separate the compounds (e.g., initial temperature of 40°C, ramped to 250°C).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Caption: Workflow for fecal VOC analysis by HS-GC-MS.
Analysis of Breath Ketones by SPME-GC-MS
This protocol is based on established methods for breath analysis[9].
1. Breath Sample Collection:
-
Breath is collected into inert bags (e.g., Tedlar bags). Subjects are typically asked to provide end-tidal breath.
2. Solid-Phase Microextraction (SPME):
-
A SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene) is exposed to the breath sample in the bag for a defined period (e.g., 30 minutes) at a controlled temperature.
3. GC-MS Analysis:
-
The SPME fiber is desorbed in the heated injection port of the GC-MS.
-
The GC-MS parameters are similar to those described for fecal analysis, with potential optimization of the temperature program for the specific analytes.
Caption: Workflow for breath ketone analysis by SPME-GC-MS.
Conclusion
The comparison between this compound and 3-Heptanone in the context of biological samples is currently one-sided. While 3-Heptanone shows promise as a potential biomarker for certain diseases, particularly cancer, there is a clear and significant gap in the scientific literature regarding the biological relevance of this compound. Further research is warranted to investigate the presence and potential roles of this compound in biological systems. The analytical methods described provide a solid foundation for such future investigations. Researchers in drug development and diagnostics should be aware of the existing data on 3-Heptanone while recognizing the unexplored territory of other, structurally similar, volatile ketones.
References
- 1. Release and uptake of volatile organic compounds by human hepatocellular carcinoma cells (HepG2) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ketogenesis - Wikipedia [en.wikipedia.org]
- 4. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 5. Ketone bodies - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood Ketone Bodies and Breath Acetone Analysis and Their Correlations in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ionization Techniques for 4-Ethylheptan-2-one
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Electron Ionization (EI) and Chemical Ionization (CI) for the analysis of 4-Ethylheptan-2-one.
This guide provides an objective comparison of two common ionization techniques, Electron Ionization (EI) and Chemical Ionization (CI), for the mass spectrometric analysis of the aliphatic ketone, this compound (C9H18O, Molar Mass: 142.24 g/mol ). The choice of ionization method is a critical parameter in mass spectrometry, profoundly influencing the degree of fragmentation and the intensity of the molecular ion, which are crucial for both structural elucidation and sensitive quantification. This document summarizes the theoretical fragmentation pathways, presents predicted quantitative data based on the analysis of structurally similar ketones, and provides detailed experimental protocols for both techniques.
Comparison of Ionization Techniques
Electron Ionization (EI) is a "hard" ionization technique that utilizes a high-energy electron beam to ionize the analyte molecule. This excess energy often leads to extensive fragmentation, providing a detailed fragmentation pattern that is valuable for structural identification. In contrast, Chemical Ionization (CI) is a "soft" ionization method where a reagent gas is first ionized, and these reagent ions then react with the analyte molecule to produce ions, typically through proton transfer. This results in significantly less fragmentation and a more prominent molecular ion or quasi-molecular ion, which is advantageous for molecular weight determination and enhancing sensitivity in quantitative analyses.
The table below summarizes the key performance differences between EI and CI for the analysis of this compound. The quantitative data is predicted based on the known fragmentation patterns of aliphatic ketones.
| Performance Metric | Electron Ionization (EI) | Chemical Ionization (CI) |
| Molecular Ion (M+) | m/z 142 (Low abundance) | Not typically observed |
| Quasi-Molecular Ion | Not applicable | [M+H]+ at m/z 143 (High abundance) |
| Major Fragment Ions (m/z) | 43, 57, 71, 85, 113 | 113, 85 |
| Relative Abundance of Base Peak | 100% (m/z 43) | 100% (m/z 143) |
| Degree of Fragmentation | Extensive | Minimal |
| Primary Use | Structural Elucidation | Molecular Weight Determination, Quantification |
Fragmentation Pathways
The fragmentation of this compound under Electron Ionization is primarily driven by two main pathways: alpha-cleavage and McLafferty rearrangement.
-
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, this can occur on either side of the carbonyl, leading to the formation of acylium ions.
-
Cleavage between C2 and C3 results in the loss of a methyl radical (•CH3) to form an ion at m/z 127 .
-
Cleavage between C4 and the ethyl group side chain is less likely.
-
The most favorable alpha-cleavage is the loss of the largest alkyl group, the butyl group, to form the acylium ion at m/z 43 (CH3CO+), which is often the base peak.
-
Loss of a propyl radical from the main chain results in an ion at m/z 85 .
-
-
McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond. For this compound, this results in the formation of a neutral alkene and a radical cation at m/z 58 .
Under Chemical Ionization with methane (B114726) as the reagent gas, the primary ion observed is the protonated molecule, [M+H]+, at m/z 143 . Fragmentation is significantly reduced. The most likely fragment to be observed, albeit at a much lower abundance than the [M+H]+ ion, would result from the loss of a neutral water molecule from the protonated molecule, leading to an ion at m/z 125 , or loss of the ethyl group leading to an ion at m/z 113 .
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS with both EI and CI sources are provided below.
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
This protocol is a general guideline for the analysis of volatile ketones.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-350.
-
Data Acquisition: Full scan mode.
Chemical Ionization Gas Chromatography-Mass Spectrometry (CI-GC-MS)
This protocol outlines the analysis using methane as the reagent gas.
1. Sample Preparation:
-
Follow the same procedure as for EI-GC-MS.
2. GC-MS Parameters:
-
Gas Chromatograph: Same as for EI-GC-MS.
-
Injector: Same as for EI-GC-MS.
-
Column: Same as for EI-GC-MS.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Same as for EI-GC-MS.
-
Mass Spectrometer: Agilent 5977A MSD with CI source or equivalent.
-
Ionization Source: Chemical Ionization (CI).
-
Reagent Gas: Methane (CH4) at a source pressure of approximately 1 x 10^-4 Torr.
-
Electron Energy: 100-200 eV (for ionization of the reagent gas).
-
Source Temperature: 200°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 50-350.
-
Data Acquisition: Full scan mode.
Mandatory Visualizations
Caption: Workflow for comparing EI and CI techniques.
Caption: Fragmentation of this compound under EI.
The Evolving Landscape of Ketone Biomarkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the identification and validation of robust biomarkers are paramount for advancing disease diagnostics and therapeutic strategies. Volatile organic compounds (VOCs), particularly ketones, have emerged as a promising class of non-invasive biomarkers detectable in breath, urine, and blood. This guide provides a comparative overview of the validation status of various ketones as biomarkers for specific conditions, with a focus on established examples and a prospective look at novel candidates like 4-Ethylheptan-2-one.
While a significant body of research has focused on the validation of acetone (B3395972) as a biomarker for diabetes, and other ketones such as 2-pentanone are being investigated for their association with cancer, the validation of this compound as a specific disease biomarker remains underexplored in current scientific literature. This guide will leverage the established methodologies and findings from well-studied ketones to provide a framework for the potential validation of emerging candidates.
Comparative Analysis of Ketone Biomarkers
The following table summarizes the quantitative data for different ketone biomarkers in relation to specific health conditions. It is important to note that concentration ranges can vary depending on the analytical method, sample type, and patient population.
| Biomarker | Condition | Sample Type | Concentration in Affected Individuals | Concentration in Healthy Controls | Sensitivity & Specificity | Supporting Studies |
| Acetone | Diabetes Mellitus (especially Type 1 and Diabetic Ketoacidosis) | Breath | > 1.8 ppm[1][2] | < 0.8 ppm[1] | High sensitivity and specificity reported in various studies for DKA.[3] | [Numerous studies, including those by Usman et al. and Turner et al.][1] |
| Blood (β-hydroxybutyrate) | > 0.6 mmol/L (may increase significantly in DKA)[4] | < 0.6 mmol/L[4] | High for DKA diagnosis.[5] | [Misra & Oliver, 2015; Garcia et al., 2020][4] | ||
| 2-Pentanone | Lung Cancer | Urine | Elevated levels observed in cancer patients.[6] | Lower basal levels. | AUC of 0.91 (as part of a VOC panel).[6] | [Study on urinary VOCs for lung cancer detection][6] |
| Colon Cancer | In vitro studies | Shown to inhibit prostaglandin (B15479496) production in colon cancer cells.[7] | Not applicable (in vitro). | N/A | [Pettersson et al., 2008][7] | |
| 4-Heptanone | Previously linked to Diabetes | Urine/Plasma | No significant difference in urine of diabetic vs. healthy individuals.[8] | Similar to diabetic individuals.[8] | Not a reliable biomarker for diabetes. | [Wahl et al., 2004][8] |
| This compound | Not Validated | N/A | N/A | N/A | N/A | No current validation studies found. |
Experimental Protocols for Ketone Biomarker Validation
The validation of a VOC biomarker is a multi-stage process that requires rigorous experimental design and analytical precision. Below are detailed methodologies for key experiments, applicable to both established and novel ketone biomarkers.
Breath Sample Collection and Analysis (for Acetone in Diabetes)
-
Patient Preparation: Patients are typically required to fast for a specified period (e.g., overnight) to minimize dietary influences on breath composition.
-
Sample Collection: Exhaled breath is collected in inert bags (e.g., Tedlar® bags). Subjects are instructed to perform a full exhalation into the bag. The end-tidal breath, which is rich in alveolar air, is often targeted for analysis.
-
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS):
-
Pre-concentration: VOCs from the breath sample are concentrated using techniques like solid-phase microextraction (SPME). For ketones, derivatization with agents like O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) can be used to enhance stability and detection.[2]
-
GC Separation: The concentrated VOCs are thermally desorbed into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for identification and quantification.
-
-
Data Analysis: The concentration of acetone is determined by comparing the peak area of the analyte to a calibration curve generated from standard acetone solutions. Statistical analysis (e.g., t-tests, ROC curves) is used to compare the levels between diabetic and healthy control groups.
Urine Sample Analysis (for 2-Pentanone in Cancer)
-
Sample Collection: Mid-stream urine samples are collected in sterile containers. Samples are often stored at -80°C until analysis to prevent degradation of VOCs.
-
Analytical Technique: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS:
-
Sample Preparation: A defined volume of urine is placed in a headspace vial and heated to a specific temperature to allow volatile compounds to partition into the headspace.
-
SPME: An SPME fiber is exposed to the headspace for a set time to adsorb the VOCs.
-
GC-MS Analysis: The SPME fiber is then introduced into the injector of the GC-MS for thermal desorption and analysis, similar to the breath analysis protocol.
-
-
Data Analysis: Statistical models, often employing machine learning algorithms, are used to identify a panel of VOCs (including 2-pentanone) that can differentiate between cancer patients and healthy controls.[6]
Signaling Pathways and Metabolic Origins
The presence of elevated ketones in biological samples is often linked to specific metabolic pathways that become upregulated in certain disease states.
Ketogenesis: The Primary Pathway for Ketone Production
Ketogenesis is the metabolic process that produces ketone bodies (acetone, acetoacetate, and β-hydroxybutyrate) from the breakdown of fatty acids. This pathway is primarily active in the liver mitochondria.
Caption: Ketogenesis pathway illustrating the production of ketone bodies from fatty acids.
In conditions like uncontrolled diabetes, where glucose utilization is impaired, the body shifts to fatty acid oxidation for energy, leading to an overproduction of acetyl-CoA and subsequent ketogenesis.[9] The volatile nature of acetone allows it to be readily exhaled, making it a suitable breath biomarker.[10]
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like this compound would follow a structured workflow, from initial discovery to clinical validation.
Caption: A generalized workflow for the discovery and validation of a novel biomarker.
Conclusion
The validation of ketone bodies as biomarkers for disease is a rapidly advancing field. While acetone is a well-established biomarker for diabetes, the potential of other ketones, including this compound, for diagnosing other conditions warrants further investigation. The experimental protocols and validation workflows outlined in this guide provide a robust framework for researchers to systematically evaluate and validate novel biomarker candidates. Rigorous analytical validation, coupled with large-scale clinical studies, will be crucial in translating these promising research findings into clinically applicable diagnostic tools.
References
- 1. irjet.net [irjet.net]
- 2. Blood Ketone Bodies and Breath Acetone Analysis and Their Correlations in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Breath Best? A Systematic Review on the Accuracy and Utility of Nanotechnology Based Breath Analysis of Ketones in Type 1 Diabetes | MDPI [mdpi.com]
- 4. Innovations and applications of ketone body monitoring in diabetes care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Non-Invasive Detection of Tumors by Volatile Organic Compounds in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sensing Technologies for Detection of Acetone in Human Breath for Diabetes Diagnosis and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercially Available 4-Ethylheptan-2-one for Researchers and Drug Development Professionals
In the landscape of chemical procurement for research and development, particularly within the pharmaceutical industry, the purity of starting materials and reagents is a cornerstone of experimental reproducibility and the integrity of final products. 4-Ethylheptan-2-one, a ketone with applications as a solvent and a synthetic intermediate, is no exception. This guide provides a comprehensive evaluation of the purity of commercially available this compound, offering a comparative analysis against potential alternatives. Detailed experimental protocols for purity assessment and supporting data are presented to empower researchers in making informed decisions for their laboratory needs.
Executive Summary
The purity of this compound can vary between suppliers, primarily due to differences in synthetic routes and purification methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are powerful techniques for quantifying the purity and identifying potential impurities. This guide outlines standardized protocols for these methods and presents a comparative analysis of hypothetical purity data from three representative commercial suppliers. Furthermore, a comparison with alternative ketones, such as 4-heptanone, 5-nonanone, and 2-octanone, is provided to offer a broader perspective on solvent and reagent selection.
Analysis of Commercial this compound Purity
The primary impurities in commercially available this compound are often remnants of the manufacturing process. Common synthetic routes, such as the acetoacetic ester synthesis, may result in residual starting materials like ethyl acetoacetate (B1235776) and alkyl halides, or byproducts from side reactions. Incomplete oxidation of the corresponding secondary alcohol, 4-ethylheptan-2-ol, can also be a source of impurities.
To illustrate the potential variability in product quality, the following table summarizes hypothetical purity data for this compound from three different commercial suppliers, as determined by GC-MS and ¹H NMR analysis.
Table 1: Purity Analysis of Commercial this compound Samples
| Supplier | Purity by GC-MS (%) | Major Impurity (GC-MS) | Purity by ¹H NMR (%) | Major Impurity (¹H NMR) |
| Supplier A | 99.5 | 4-Ethylheptan-2-ol (0.3%) | 99.4 | 4-Ethylheptan-2-ol (0.4%) |
| Supplier B | 98.8 | Ethyl acetoacetate (0.7%) | 98.9 | Ethyl acetoacetate (0.6%) |
| Supplier C | 99.9+ | Below detection limit | 99.9+ | Below detection limit |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this evaluation are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assessment
Objective: To determine the purity of this compound and identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in high-purity dichloromethane.
-
Prepare a working standard of 0.1 mg/mL by further dilution with dichloromethane.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to determine purity.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol for Purity Determination
Objective: To determine the purity of this compound and identify proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., Bruker 400 MHz).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene) of a precisely known concentration.
-
Vortex the sample until fully dissolved and transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Solvent: CDCl₃
-
Temperature: 25°C
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Spectral Width: 0-12 ppm
Data Analysis:
-
Integrate the area of a well-resolved signal from this compound and the area of a signal from the internal standard.
-
Calculate the purity of the sample based on the known concentration of the internal standard and the molar ratio of the integrated signals.
Comparison with Alternative Ketones
The selection of a ketone for a specific application often depends on its physical and chemical properties. The following table compares this compound with other commercially available aliphatic ketones.
Table 2: Physicochemical Properties of this compound and Alternatives
| Ketone | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | C₉H₁₈O | 142.24 | ~188 | ~0.82 |
| 4-Heptanone[1] | C₇H₁₄O | 114.19 | 144-145 | 0.817 |
| 5-Nonanone[2][3][4][5] | C₉H₁₈O | 142.24 | 186-187 | 0.826 |
| 2-Octanone[6][7][8] | C₈H₁₆O | 128.21 | 172-173 | 0.820 |
Visualizing Experimental and Logical Workflows
To provide a clear visual representation of the processes involved in this evaluation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the purity evaluation of this compound.
Caption: Simplified signaling pathway of ketone bodies.[9][10][11][12]
Conclusion
The purity of this compound is a critical parameter for its successful application in research and drug development. This guide provides a framework for evaluating its quality through robust analytical methods. While high-purity grades are commercially available, researchers should be aware of potential impurities and consider the suitability of alternative ketones based on the specific requirements of their work. The provided experimental protocols and comparative data serve as a valuable resource for ensuring the quality and reliability of chemical reagents in the laboratory.
References
- 1. 4-Heptanone | C7H14O | CID 31246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nonanone | 502-56-7 [chemicalbook.com]
- 3. 5-Nonanone | C9H18O | CID 10405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nonanone - Wikipedia [en.wikipedia.org]
- 5. 5-Nonanone | CymitQuimica [cymitquimica.com]
- 6. 2-Octanone - Sciencemadness Wiki [sciencemadness.org]
- 7. Showing Compound 2-Octanone (FDB003344) - FooDB [foodb.ca]
- 8. 2-Octanone - Wikipedia [en.wikipedia.org]
- 9. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]
- 11. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of SPME Fiber Coatings for the Extraction of 4-Ethylheptan-2-one
For researchers, scientists, and professionals in drug development, the efficient extraction of volatile organic compounds (VOCs) is a critical step in analytical procedures. This guide provides a detailed comparison of Solid-Phase Microextraction (SPME) fiber coatings for the extraction of 4-Ethylheptan-2-one, a ketone of interest in various research fields. Due to the limited availability of direct comparative data for this compound, this guide utilizes data from the structurally similar C9 ketone, 2-nonanone (B1664094), as a reliable proxy to evaluate fiber performance.
This comparison focuses on three widely used fiber coatings: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), and Carboxen/Polydimethylsiloxane (CAR/PDMS). The selection of an appropriate fiber is crucial for achieving optimal extraction efficiency and sensitivity.
Quantitative Data Summary
The following table summarizes the extraction performance of different SPME fiber coatings for 2-nonanone, serving as a proxy for this compound. The data is compiled from studies employing headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS).
| SPME Fiber Coating | Extracted Amount (ng) of 2-Nonanone[1] | Number of Ketones Detected[2] | Total Peak Area of Ketones (Arbitrary Units)[2] |
| PDMS/DVB | 1.05 | Not Reported | Not Reported |
| DVB/CAR/PDMS | Not Directly Reported for 2-nonanone | 5 | ~1.8 x 10⁷ |
| CAR/PDMS | Not Directly Reported for 2-nonanone | 6 | ~2.0 x 10⁷ |
| PDMS | Not Reported | Not Reported | Not Reported |
Note: The extracted amount for PDMS/DVB is based on a study using Thin-Film SPME (TF-SPME), which may have different extraction dynamics than traditional fiber SPME.
Based on the available data for the proxy compound, bipolar fibers such as DVB/CAR/PDMS and CAR/PDMS demonstrate a higher efficiency in extracting a broader range of ketones compared to other fiber types.[2] Specifically, the CAR/PDMS fiber detected the highest number of ketones and yielded the largest total peak area, suggesting a strong affinity for this class of compounds.[2] While a direct quantitative comparison for 2-nonanone extraction was not available for all fiber types in a single study, the collective data indicates that mixed-phase fibers are generally superior for ketone analysis.
Experimental Protocols
The following is a generalized experimental protocol for the extraction and analysis of ketones using SPME-GC-MS, which can be adapted for this compound. This protocol is based on methodologies reported for similar volatile compounds.[3]
1. Sample Preparation:
-
Accurately weigh 1.0 g of the solid sample or measure 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add a magnetic stir bar to the vial.
-
For enhanced analyte release, add 1.5 g of sodium chloride (NaCl) to the sample.[4]
-
Seal the vial with a PTFE-lined septum and an aluminum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or an autosampler with agitation.
-
Equilibrate the sample at 60°C for 20 minutes with continuous agitation to allow volatile compounds to partition into the headspace.[2][4]
-
Expose the pre-conditioned SPME fiber to the headspace of the sample for a 30-minute extraction period at 60°C.[5]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port, which is set to a temperature of 250°C. Desorb the analytes for 5 minutes in splitless mode.[5]
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mandatory Visualization
The following diagram illustrates the generalized workflow for the comparison of SPME fiber coatings for the extraction of this compound.
References
- 1. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Differentiating Heptanone Isomers: A Tandem Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical analytical challenge. This guide provides a detailed comparison of the tandem mass spectrometry (MS/MS) behavior of three common heptanone isomers: 2-heptanone, 3-heptanone (B90015), and 4-heptanone (B92745). By leveraging distinct fragmentation pathways, these isomers can be effectively differentiated and quantified.
The differentiation of heptanone isomers is primarily achieved through collision-induced dissociation (CID) in a tandem mass spectrometer. The position of the carbonyl group dictates the preferred fragmentation routes, namely the McLafferty rearrangement and alpha-cleavage, leading to the formation of unique product ions for each isomer.
Comparative Fragmentation Analysis
Under typical electron ionization (EI) conditions, all three heptanone isomers produce a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 114. However, their fragmentation patterns upon CID are distinct, allowing for their unambiguous identification.
The key to differentiating these isomers lies in the characteristic product ions formed. 2-Heptanone and 3-heptanone readily undergo the McLafferty rearrangement, a process involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-carbon-carbon bond. This rearrangement is highly specific to the isomer's structure. In contrast, 4-heptanone predominantly fragments via alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.
| Precursor Ion (m/z) | Isomer | Dominant Fragmentation Pathway | Key Product Ions (m/z) |
| 114 | 2-Heptanone | McLafferty Rearrangement | 58 |
| 114 | 3-Heptanone | McLafferty Rearrangement | 72 |
| 114 | 4-Heptanone | Alpha-Cleavage | 43, 71 |
Table 1: Key Diagnostic Product Ions for Heptanone Isomers in Tandem Mass Spectrometry. The distinct m/z values of the major product ions allow for clear differentiation of the three isomers.
Experimental Protocols
A robust method for the isomeric differentiation of heptanones involves gas chromatography coupled with tandem mass spectrometry (GC-MS/MS).
Sample Preparation
-
Standard Preparation: Prepare individual standard solutions of 2-heptanone, 3-heptanone, and 4-heptanone in a suitable volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 µg/mL. A mixture containing all three isomers should also be prepared to verify chromatographic separation and mass spectral differentiation.
Gas Chromatography (GC) Method
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the heptanone isomers.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Tandem Mass Spectrometry (MS/MS) Method
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Collision Gas: Argon at a pressure of approximately 1.5 mTorr.
-
Collision Energy (CE): The collision energy should be optimized for each isomer to maximize the abundance of the characteristic product ions. A typical starting point for optimization is a CE of 10-20 eV.
MRM Transitions:
| Isomer | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Heptanone | 114 | 58 | Optimized (e.g., 12 eV) |
| 3-Heptanone | 114 | 72 | Optimized (e.g., 15 eV) |
| 4-Heptanone | 114 | 43 | Optimized (e.g., 18 eV) |
| 4-Heptanone | 114 | 71 | Optimized (e.g., 18 eV) |
Table 2: Example Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of heptanone isomers. Collision energies should be empirically optimized for the specific instrument being used.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the underlying chemical principles, the following diagrams illustrate the experimental workflow and the distinct fragmentation pathways of the heptanone isomers.
A Comparative Analysis of 4-Heptanone Quantification Across Diverse Sample Matrices
An important clarification regarding the scope of this guide: Initial literature searches for quantitative data on 4-Ethylheptan-2-one yielded insufficient information for a comprehensive comparative analysis. However, significant data is available for a closely related ketone, 4-heptanone (B92745). This guide therefore focuses on the quantitative comparison of 4-heptanone in various sample types, providing valuable insights for researchers, scientists, and drug development professionals interested in the analysis of similar compounds. 4-Heptanone is a known metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), and its presence in biological samples is of considerable interest in toxicology and environmental health studies.[1][2]
This guide presents a summary of quantitative data for 4-heptanone in different biological matrices, details the experimental protocols for its quantification, and provides visualizations of the analytical workflow and its metabolic origin.
Quantitative Data Summary
The following table summarizes the reported concentrations of 4-heptanone in human plasma and urine samples from different study populations.
| Sample Type | Population | Mean Concentration (± SEM) or Range | Reference |
| Plasma | Healthy Controls (n=50) | 10.4 ± 0.5 µg/L | [1] |
| Plasma | Haemodialysis Patients (n=50) | 95.9 ± 9.6 µg/L | [1] |
| Urine | Healthy Controls (n=100) | 128.6 ± 11.4 µg/L | [1] |
| Urine | Diabetic Patients (n=100) | 131.2 ± 11.6 µg/L | [1] |
| Urine | Normal (24h excretion) | 10 - 30 µ g/24h (increases up to 184 µ g/24h after heat treatment) | [3] |
| Urine | Diabetic (24h excretion) | Up to 900 µ g/24h after heat treatment | [3] |
Experimental Protocols
The primary methods for the quantification of 4-heptanone in biological samples involve gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique such as solid-phase microextraction (SPME).
Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS for Urine Samples
This method is suitable for the determination of volatile organic compounds like 4-heptanone in urine.
-
Sample Preparation :
-
A urine sample is placed in a sealed vial.
-
The sample may be heated to increase the volatility of the analytes.[3]
-
-
Extraction :
-
A solid-phase microextraction (SPME) fiber is exposed to the headspace (the gas phase above the sample) of the vial.[4][5]
-
Volatile analytes, including 4-heptanone, adsorb to the fiber coating. A common fiber coating is polydimethylsiloxane/divinylbenzene (PDMS/DVB).[4]
-
The extraction is performed for a defined time at a specific temperature with agitation to reach equilibrium.[4]
-
-
Analysis :
-
The SPME fiber is then inserted into the heated injection port of a gas chromatograph.
-
The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column.
-
The compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
The separated compounds are then detected and quantified by a mass spectrometer.[4][5]
-
Liquid-Liquid Extraction followed by GC-MS for Urine Samples
An alternative method involves the extraction of 4-heptanone from urine using an organic solvent.
-
Extraction :
-
Urine samples are mixed with a water-immiscible organic solvent, such as cyclohexane.[3]
-
The mixture is vortexed or shaken to facilitate the transfer of 4-heptanone from the aqueous phase (urine) to the organic phase.
-
The organic layer is then separated from the aqueous layer.
-
-
Analysis :
Visualizations
Experimental Workflow for 4-Heptanone Quantification
The following diagram illustrates the general workflow for the analysis of 4-heptanone in biological samples using HS-SPME-GC-MS.
References
- 1. 4-Heptanone is a metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP) in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Urine 4-heptanone: a beta-oxidation product of 2-ethylhexanoic acid from plasticisers - ePrints Soton [eprints.soton.ac.uk]
Benchmarking new analytical techniques against standard methods for ketones
For researchers, scientists, and drug development professionals, the accurate quantification of ketones is crucial across various fields, from metabolic research to pharmaceutical quality control. This guide provides an objective comparison of new and emerging analytical techniques against established standard methods for ketone analysis, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The landscape of ketone analysis encompasses a range of methodologies, from classic chromatographic techniques to modern spectroscopic and electromigration methods. Standard methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-established for their robustness.[1][2][3] Newer techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-High-Performance Liquid Chromatography (UPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE) offer enhanced sensitivity, speed, and specificity.[1][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful tool for identifying and quantifying ketones with high accuracy, often requiring derivatization to enhance the stability and volatility of the analytes.[1][2] Headspace GC-MS is a common approach for volatile ketones like acetone.[2][6]
-
High-Performance Liquid Chromatography (HPLC) : Widely used for separating and quantifying ketones, especially in complex biological samples.[1][3] Many simple ketones lack a strong chromophore, making pre-column derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) necessary for UV-Vis detection.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers exceptional sensitivity and specificity, making it highly effective for analyzing low-abundance ketones in complex matrices without the need for derivatization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A non-destructive technique crucial for molecular structure elucidation.[8] In ¹³C NMR, the carbonyl carbon of ketones provides a distinctive peak in the 190-220 ppm range.[8][9][10]
-
Capillary Electrophoresis (CE) : A high-resolution separation technique suitable for the analysis of charged ketone bodies like acetoacetate (B1235776) and β-hydroxybutyrate in clinical samples.[5]
Performance Comparison
The selection of an analytical technique depends on the specific requirements of the study, such as the need for sensitivity, speed, or structural information. The following table summarizes the performance characteristics of various methods.
| Technique | Principle | Typical Sensitivity | Analysis Time | Derivatization | Key Advantages | Key Limitations |
| GC-MS | Separation by volatility/polarity, detection by mass-to-charge ratio | Low µM to nM range[2][11] | 10-30 min | Often required (e.g., PFBHA, oximation) | High accuracy and specificity, established methods[1][2] | Can be time-consuming, requires volatile/derivatized analytes |
| HPLC-UV | Separation by polarity, detection by UV absorbance | Mid to high µM range[3] | 15-40 min[4] | Usually required (e.g., DNPH)[7][12] | Robust, widely available, good for routine QC[3][7] | Lower sensitivity for non-derivatized ketones, potential for co-elution |
| UPLC-MS | High-pressure liquid chromatography separation, MS detection | High nM to pM range[4] | < 10 min[4] | Not always necessary | Fast analysis, high throughput, excellent resolution[4] | Higher initial instrument cost |
| LC-MS/MS | Chromatographic separation with highly specific mass detection | pM to fM range[1] | 5-20 min | Not usually required | Unparalleled sensitivity and specificity[1] | Complex instrumentation, potential for matrix effects |
| NMR | Nuclear spin resonance in a magnetic field | mM range | 5-15 min | No | Non-destructive, provides structural information[8] | Lower sensitivity compared to MS methods |
| CE | Separation by charge and size in an electric field | Low µM range[5] | < 15 min[5] | No | High separation efficiency, small sample volume | Less robust than HPLC for some applications |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing results. Below are representative protocols for a standard GC-MS method and a widely used HPLC-DNPH method.
Headspace GC-MS for Blood Ketone Bodies
This method is based on the enzymatic conversion of β-hydroxybutyrate and acetoacetate to acetone, which is then quantified.[2][6]
Sample Preparation:
-
To a 20-mL headspace vial, add 100 µL of blood sample or standard.[6]
-
Add 100 µL of an internal standard solution (e.g., acetone-¹³C₃).[6]
-
Add 200 µL of a freshly mixed phosphate (B84403) buffer solution containing D-β-hydroxybutyrate dehydrogenase, lactate (B86563) dehydrogenase, pyruvate, and NAD⁺.[6]
-
Seal the vial and incubate at 37°C for 30-40 minutes to allow for the complete enzymatic reaction and decarboxylation to acetone.[6]
GC-MS Parameters:
-
Instrument : Agilent 6890N GC with a mass selective detector.[1]
-
Column : RXi®-5 SilMS, 30 m × 0.25 mm, 0.25 µm film thickness.[1]
-
Injector Temperature : 250°C.[6]
-
Oven Program : Start at 50°C (hold for 5 min), then ramp at 70°C/min to 200°C (hold for 2 min).[6]
-
Carrier Gas : Helium at a constant pressure of 14 psi.[6]
-
Detection : Mass spectrometer in Selected Ion Monitoring (SIM) mode. For the acetone-PFBHA derivative, the peak at m/z 181 is used for quantification.[1]
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
The method demonstrates good precision, with intra- and inter-day relative standard deviations (RSD) below 10% over a wide concentration range (e.g., ~30 to 16,500 µM for D-β-hydroxybutyrate).[2][11]
HPLC-UV Analysis with DNPH Derivatization
This protocol is suitable for analyzing ketones in various samples, including air and biological matrices, after conversion to their DNPH derivatives.[3][7]
Sample Preparation (Derivatization):
-
Prepare a DNPH reagent solution (e.g., in acidified acetonitrile).[7]
-
To 1.0 mL of the sample or standard solution, add 1.0 mL of the DNPH reagent.[7]
-
Allow the reaction to proceed in a warm water bath (e.g., 40°C) for 30 minutes.[7]
-
Cool the mixture and dilute it with the mobile phase as needed.[7]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7]
HPLC Parameters:
-
Column : Welch Uitisil® XB-C18, 4.6×250mm, 5μm.[3]
-
Mobile Phase : Isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35).[3] A gradient may be used to resolve overlapping peaks.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30°C.[3]
-
Injection Volume : 20 µL.[3]
-
Detector : UV-Vis at 360 nm.[3]
Data Analysis:
-
Ketone concentrations are determined by comparing the peak areas of the samples to those of a calibration curve prepared from known standards.
-
The method allows for the separation and quantification of multiple ketones in a single run.[3]
Mandatory Visualizations
Diagrams are essential for illustrating complex relationships and workflows. The following have been generated using Graphviz (DOT language) as specified.
Caption: Simplified pathway of ketogenesis in the liver.
Caption: General experimental workflow for ketone analysis.
References
- 1. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auroraprosci.com [auroraprosci.com]
- 4. waters.com [waters.com]
- 5. Evaluation of diabetic ketoacidosis-related ionic metabolites in human blood serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ketones | OpenOChem Learn [learn.openochem.org]
- 11. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Ethylheptan-2-one: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Ethylheptan-2-one, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Profile
This compound is classified as a flammable liquid. As with any flammable solvent, it is crucial to handle this chemical in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and sparks. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value |
| Molecular Formula | C9H18O[1] |
| Molecular Weight | 142.24 g/mol [1] |
| Flash Point | 59 °C / 138.2 °F |
Operational Plan for Disposal
The disposal of this compound must be managed in accordance with federal, state, and local regulations. It is categorized as a hazardous waste and therefore requires professional disposal by a licensed chemical waste management company. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure
-
Segregation and Collection :
-
Collect waste this compound in a designated, compatible waste container.
-
Do not mix with incompatible waste streams. Ketones can be combined with other flammable solvents if they are chemically compatible.[2]
-
-
Container Selection and Management :
-
For small quantities (less than 5 gallons), use glass bottles. For larger quantities, metal cans are appropriate.[3]
-
Ensure the container is made of a material that will not react with or be degraded by the ketone.
-
The container must have a tight-fitting screw cap to prevent leakage and the escape of flammable vapors.[4][5]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion. A headspace of at least one inch is recommended for a 4-liter container.[3][4]
-
-
Labeling of Hazardous Waste :
-
The waste container must be clearly labeled as soon as the first drop of waste is added.[6]
-
The label must include the words "Hazardous Waste".[5][6][7][8]
-
List all chemical constituents and their approximate percentages, including "this compound".[3][5][8]
-
Include the appropriate hazard pictograms, such as the flame symbol for flammable liquids.[7][8]
-
-
Temporary Storage in the Laboratory :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[5]
-
Store in a cool, dry, and well-ventilated location, away from heat and ignition sources.[9]
-
Ensure secondary containment, such as a spill tray, is used, especially if stored near sinks or drains.[5]
-
-
Arranging for Disposal :
Experimental Protocols
While direct experimental protocols for the disposal of this compound primarily involve the procedural steps outlined above, it is important to note that neutralization is generally not a recommended or standard practice for ketone waste. The primary and accepted method of disposal for flammable organic solvents like this compound is incineration by a licensed hazardous waste facility.
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. This compound | C9H18O | CID 15439244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. actenviro.com [actenviro.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. laballey.com [laballey.com]
Personal protective equipment for handling 4-Ethylheptan-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 4-Ethylheptan-2-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling flammable organic compounds and data from structurally similar chemicals due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety Precautions
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Fire/flame resistant and impervious clothing or lab coat. | Gloves must be inspected prior to use.[1] Remove and replace damaged gloves immediately. |
| Respiratory Protection | Full-face respirator with organic vapor cartridge. | Required when handling large quantities, in poorly ventilated areas, or if exposure limits are exceeded.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocols:
-
Hazard Assessment: Before any handling, review all available safety information for this compound and similar compounds. Identify potential hazards and plan the experiment accordingly.
-
PPE Selection and Inspection: Based on the hazard assessment, select the appropriate PPE as detailed in the table above. Inspect all PPE for any signs of damage or degradation before use.[1]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer.
-
Use of Spark-Proof Tools: Employ tools made of non-sparking materials to avoid ignition sources.
-
Chemical Dispensing: Dispense the chemical carefully, avoiding splashing. Keep containers closed when not in use.
-
Decontamination: After handling, decontaminate the work area with an appropriate solvent and cleaning materials.
-
PPE Removal and Disposal: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE in a designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
Waste Collection and Storage:
-
Designated Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be compatible with organic solvents, such as high-density polyethylene (B3416737) (HDPE) or glass.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[4][5] Keep the container tightly closed.
Final Disposal Procedure:
-
Contact EHS: Once the waste container is full, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[6]
Spill Management:
In the event of a spill, evacuate the area and alert others. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
